5-Chloro-2-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMIPLNPSCJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4274-03-7 (hydrochloride) | |
| Record name | 5-Chloroanisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0059116 | |
| Record name | 5-Chloro-2-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-03-4 | |
| Record name | 5-Chloro-2-methoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroanisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-methoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 5-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-O-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC5QZR6YNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Chloro-2-methoxyaniline physical properties
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 95-03-4), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The information is presented to support research, development, and quality control activities.
Chemical Identity and Structure
-
Synonyms: 5-Chloro-o-anisidine, 2-Amino-4-chloroanisole, 2-Methoxy-5-chloroaniline[1][3][4]
-
Chemical Structure:
Quantitative Physical Properties
The following tables summarize the key physical properties of this compound.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to tan or brown crystalline powder/flakes. | [2][6] |
| Molecular Formula | C₇H₈ClNO | [1][2][3] |
| Molecular Weight | 157.60 g/mol | [3][5] |
| Density | ~1.18 - 1.23 g/cm³ (estimate) | [6][7] |
| pH | 6-7 (0.8 g/L aqueous solution) |
Table 2: Thermal Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 77.5 - 85 °C | [2][5][6][8] | |
| Boiling Point | 135 °C | at 7.8 mbar (5.85 mmHg) | [6] |
| Flash Point | 136 °C | [6] |
Table 3: Solubility and Volatility
| Property | Value | Conditions | Source(s) |
| Solubility | Limited solubility in water. Soluble in ethanol, ether. Slightly soluble in Chloroform (B151607) and DMSO. | [1][6][9] | |
| Vapor Pressure | 0.04 hPa | at 20 °C | |
| 0.013 mmHg | at 25 °C | [9] |
Experimental Protocols
Detailed methodologies for determining the key physical properties are provided below. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.
Workflow:
Caption: Workflow for melting point determination.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder. [1]2. Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until 1-2 mm of the compound is packed into the bottom. [1][2]3. Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or similar). A thermometer is positioned to accurately measure the temperature of the block. 4. Approximate Determination (Optional): The sample is heated rapidly to quickly determine an approximate melting range. This allows for a more efficient and accurate subsequent measurement. 5. Accurate Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 15-20°C below the approximate melting point. The sample is then heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium. 6. Observation and Recording: The temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample becomes a clear liquid (T_end) are recorded. This range represents the melting point. [1]7. Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. A broad range suggests the presence of impurities.
Boiling Point Determination at Reduced Pressure (Micro Method)
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under vacuum. This micro method is suitable for small sample volumes.
Methodology:
-
Apparatus Setup: A small test tube containing approximately 0.5 mL of this compound is placed in a heating apparatus (e.g., Thiele tube or a metal heating block). A thermometer is positioned with its bulb about 1 cm above the liquid surface.
-
Capillary Insertion: A small, inverted capillary tube (sealed at the top) is placed inside the test tube, open-end down in the liquid.
-
Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 7.8 mbar).
-
Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. At this point, heating is stopped.
-
Recording: The bubble stream will slow and eventually stop. The temperature at which the liquid just begins to be drawn back into the inverted capillary is recorded as the boiling point at that pressure.
Solubility Assessment
This protocol determines the solubility of the compound in various solvents, providing insight into its polarity and functional group characteristics.
Methodology:
-
Sample Preparation: In a small test tube, add approximately 0.1 g of solid this compound. [6]2. Solvent Addition: Add 3 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions, shaking vigorously after each addition. [6]3. Observation: Observe whether the solid dissolves completely. The compound is classified as soluble or insoluble in the tested solvent.
-
Systematic Testing: A hierarchical approach is often used:
-
Start with water to assess polarity.
-
If insoluble in water, test solubility in 5% HCl to detect basic groups (like the aniline (B41778) amine). [6] * Test solubility in 5% NaOH to detect acidic groups. [6] * Test solubility in organic solvents like ether or chloroform to assess its behavior in non-polar/less-polar environments. [6]
-
Synthesis Workflow
This compound is commonly synthesized via the reduction of 4-chloro-1-methoxy-2-nitrobenzene. The following diagram illustrates a typical laboratory-scale synthesis workflow. [9]
Caption: Synthesis of this compound via reduction.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
5-Chloro-2-methoxyaniline chemical structure and SMILES
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 5-Chloro-2-methoxyaniline. The information is intended to support research and development activities where this compound is utilized as a key intermediate or building block.
Chemical Structure and Identifiers
This compound is an aromatic organic compound with a molecular formula of C₇H₈ClNO.[1][2][3] It is also known by several synonyms, including 5-Chloro-o-anisidine, 2-Amino-4-chloroanisole, and 4-Chloro-2-aminoanisole.[1][4]
Chemical Structure:
SMILES (Simplified Molecular Input Line Entry System): COC1=C(C=C(C=C1)Cl)N[2][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, understanding its behavior in different matrices, and for safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [1][2][3] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| CAS Number | 95-03-4 | [1] |
| Appearance | White to light yellow to dark green powder or crystals | [1] |
| Melting Point | 81-83 °C | [6] |
| Boiling Point | 135 °C @ 5.85 mmHg | [6] |
| Density | 1.234 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and DMSO | [5][7] |
| pKa (Predicted) | 3.48 ± 0.10 | [7] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reduction of 4-Chloro-1-methoxy-2-nitrobenzene.[5]
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Hydrazine hydrate (B1144303) (80%)
-
Iron (III) chloride
-
Activated carbon
-
Petroleum ether
Procedure:
-
A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron (III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.[8]
-
Hydrazine hydrate (80%, 186 g, 2.975 mol) is added dropwise to the refluxing mixture.[8]
-
After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.[8]
-
Upon completion, the reaction mixture is filtered to remove the solid catalysts.[8]
-
The solvent is evaporated from the filtrate under vacuum.[8]
-
The resulting residue is washed with petroleum ether (2 L) to yield this compound as a white solid (76.7 g, 98% yield).[8]
Analytical Methods
The identity and purity of this compound can be determined using a variety of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetone.
-
Injection: Inject an appropriate volume of the sample solution into the GC.
-
GC Conditions: Utilize a capillary column suitable for the analysis of aniline (B41778) derivatives. Optimize the temperature program to ensure adequate separation from any impurities.
-
MS Conditions: Acquire mass spectra in electron ionization (EI) mode. The molecular ion peak should be observed at m/z 157, with a characteristic isotopic pattern for a chlorine-containing compound.[2][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The expected chemical shifts and coupling patterns can be used to confirm the substitution pattern of the aromatic ring. A representative ¹H NMR spectrum in CDCl₃ shows signals around δ 6.65-6.67 (m, 3H), 3.83 (bs, 2H), and 3.81 (s, 3H).[8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-Cl stretching frequencies.
Visualized Synthesis Pathway
The following diagram illustrates the synthetic route for this compound from 4-Chloro-1-methoxy-2-nitrobenzene.
Caption: Synthesis of this compound via reduction.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. A14244.36 [thermofisher.com]
- 5. This compound | 95-03-4 [chemicalbook.com]
- 6. This compound | CAS#:95-03-4 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 5-Chloro-2-methoxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 5-Chloro-2-methoxyaniline
This compound, also known as 5-chloro-o-anisidine, is an organic compound with the chemical formula C₇H₈ClNO.[2] It presents as an off-white to tan crystalline powder or flakes.[3] Key physical and chemical properties are summarized below:
| Property | Value |
| CAS Number | 95-03-4[3] |
| Molecular Weight | 157.6 g/mol [4] |
| Melting Point | 81-83 °C (lit.)[3] |
| Boiling Point | 135 °C at 5.85 mmHg |
| Appearance | Off-white to tan crystalline powder or flakes[3] |
Solubility Profile
Currently, only qualitative solubility data for this compound is extensively documented. The compound's solubility is influenced by factors such as solvent polarity, temperature, and pH. The "like dissolves like" principle suggests that it will exhibit greater solubility in solvents with similar polarity.
Qualitative Solubility Data
The following table summarizes the observed solubility of this compound in various solvents based on available literature.
| Solvent | Qualitative Solubility | Reference |
| Chloroform | Slightly Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
| Water | Recrystallizable | [5] |
| 40% Aqueous Ethanol | Recrystallizable | [5] |
| Ethanol | Soluble | [6] |
| Ether | Soluble | [6] |
| Acetone | Soluble | [6] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques that can be employed for the determination of this compound solubility.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Equilibrate the mixture by agitating it in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.
-
After equilibration, allow the solution to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended solid particles.
-
Transfer the clear filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Calculate the solubility in g/L or mg/mL from the mass of the residue and the volume of the filtrate.
UV-Visible Spectrophotometry
This method is suitable if this compound exhibits a distinct chromophore that absorbs in the UV-Vis region. A calibration curve must first be established.
Materials:
-
This compound
-
Selected organic solvent (must be transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Solubility Determination:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Filter the supernatant.
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.
Materials:
-
This compound
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes
-
Filtration apparatus
Procedure:
-
Method Development and Calibration:
-
Develop an HPLC method capable of separating and quantifying this compound from any potential impurities or degradation products.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
Solubility Determination:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Filter the supernatant.
-
Dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Inject the diluted solution into the HPLC system.
-
Determine the concentration from the peak area using the calibration curve and calculate the original solubility.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a common synthetic route for this compound starting from 4-chloro-1-methoxy-2-nitrobenzene.
Caption: Synthetic pathway for this compound.
Potential Application in Drug Discovery: Kinase Inhibition
Derivatives of chloro-anilines are utilized in the development of kinase inhibitors, which are crucial in cancer therapy. The following diagram depicts a simplified signaling pathway where such inhibitors might act.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
This technical guide has summarized the available solubility information for this compound and provided detailed experimental protocols for its quantitative determination. For researchers and drug development professionals, a precise understanding of this compound's solubility in various organic solvents is critical for reaction optimization, purification, formulation, and preclinical development. The methodologies outlined herein offer a robust framework for generating the necessary data to advance research and development efforts involving this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxyaniline from 4-chloro-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries, from the starting material 4-chloro-2-nitroanisole (B146433). This document details various synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound, also known as 4-chloro-2-aminoanisole, is a key building block in the synthesis of a range of more complex molecules. Its structure, featuring a chlorinated and methoxylated benzene (B151609) ring with an amine functional group, allows for diverse chemical transformations. The primary route to this compound involves the reduction of the nitro group of 4-chloro-2-nitroanisole. This guide explores several effective reduction methods, including chemical reduction with hydrazine (B178648) hydrate (B1144303) and metal catalysts, as well as catalytic hydrogenation.
Synthetic Pathways
The core transformation in the synthesis of this compound from 4-chloro-2-nitroanisole is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Several established methods can achieve this transformation with varying degrees of efficiency, safety, and cost-effectiveness. The most common approaches are:
-
Chemical Reduction with Hydrazine Hydrate: A widely used and high-yielding method employing hydrazine hydrate as the reducing agent in the presence of a catalyst such as iron(III) chloride and activated carbon.
-
Metal-based Reductions: Classic methods involving metals like iron powder or tin(II) chloride in acidic media.
-
Catalytic Hydrogenation: A clean and efficient method utilizing hydrogen gas and a noble metal catalyst, such as platinum on carbon (Pt/C).
The general reaction scheme is presented below:
Caption: General reaction pathway for the synthesis of this compound.
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on various factors, including desired yield, purity, scale of reaction, available equipment, and safety considerations. The following table summarizes the key quantitative data and qualitative aspects of the primary synthetic routes.
| Method | Reducing Agent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Hydrazine Hydrate Reduction | Hydrazine hydrate, Iron(III) chloride, Activated Carbon | Methanol (B129727) | 16 | Reflux | up to 98 | >98 (GC)[1][2] | High yield, readily available reagents. | Use of hydrazine hydrate which is toxic. |
| Iron Powder Reduction | Iron powder, Formic acid/HCl | Water/Ethanol | 10-12 | Boiling | ~85-95 | Good | Inexpensive, environmentally benign metal. | Tedious work-up to remove iron sludge.[3] |
| Tin(II) Chloride Reduction | Tin(II) chloride dihydrate, HCl | Ethanol | 1.5 | Reflux | >95 | >99 (HPLC) | Fast reaction, high purity.[4] | Generates tin waste, which is a heavy metal. |
| Catalytic Hydrogenation | H₂, Platinum on Carbon (Pt/C) | Methanol/Aromatic Solvents | Variable | 60-110 | High | High | Clean reaction with water as the only byproduct. | Requires specialized high-pressure equipment, potential for dehalogenation.[5] |
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound using the methods outlined above.
Method 1: Reduction with Hydrazine Hydrate
This protocol is adapted from a high-yield synthesis reported in the literature.[6]
Workflow:
Caption: Experimental workflow for the hydrazine hydrate reduction method.
Materials:
-
4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol)
-
Iron(III) chloride (9.3 g, 10% wt)
-
Activated carbon (9.3 g, 10% wt)
-
Methanol (1 L)
-
Hydrazine hydrate (80%, 186 g, 2.975 mol)
-
Petroleum ether (2 L)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-chloro-1-methoxy-2-nitrobenzene (93 g), iron(III) chloride (9.3 g), activated carbon (9.3 g), and methanol (1 L).
-
Heat the mixture to reflux with stirring.
-
Add the 80% hydrazine hydrate (186 g) dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the catalyst and activated carbon.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting residue with petroleum ether (2 L) to remove any non-polar impurities.
-
Dry the solid product under vacuum to yield this compound as a white solid (76.7 g, 98% yield).[6]
Method 2: Reduction with Iron Powder
This is a classic and cost-effective method for nitro group reduction.[3]
Materials:
-
4-chloro-2-nitroanisole (e.g., 18.7 g, 0.1 mol)
-
Iron powder (e.g., 28 g, 0.5 mol)
-
Ethanol (200 mL)
-
Water (50 mL)
-
Concentrated Hydrochloric Acid (5 mL)
-
Sodium carbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine 4-chloro-2-nitroanisole, ethanol, and water.
-
Heat the mixture to reflux and then add the iron powder in small portions.
-
Slowly add the concentrated hydrochloric acid to initiate the reaction.
-
Continue heating and stirring for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the iron residues.
-
Neutralize the filtrate with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography.
Product Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol [7] |
| Appearance | Off-white to tan crystalline powder or flakes |
| Melting Point | 81-83 °C (lit.) |
| CAS Number | 95-03-4[7] |
Spectroscopic Data:
-
¹H NMR (300 MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[6]
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methoxy (B1213986) carbon, and the carbons attached to the chlorine and amine groups.
-
Mass Spectrometry (GC-MS): m/z 157 (M+), 142, 114.[7]
-
FTIR (KBr): The spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C-O stretching of the ether, and C-Cl stretching.
Safety and Handling
-
4-chloro-2-nitroanisole: This starting material is a toxic and hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Hydrazine hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood with extreme caution.
-
This compound: The product is also toxic if swallowed, in contact with skin, or if inhaled.[2] Handle with appropriate PPE.
-
General Precautions: The reduction of nitro compounds is an exothermic process. Proper temperature control is crucial to prevent runaway reactions.
Conclusion
The synthesis of this compound from 4-chloro-2-nitroanisole can be achieved through several effective methods. The reduction using hydrazine hydrate in the presence of iron(III) chloride and activated carbon offers a high yield and is a well-documented procedure. Alternative methods using iron powder or catalytic hydrogenation provide viable routes with their own sets of advantages and disadvantages. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. Thorough characterization of the final product is essential to ensure its purity and identity for subsequent applications in research and development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. d-nb.info [d-nb.info]
- 3. CN101376634B - Non-polluted method for producing o-chloroaniline with ferrous powder as reducer - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 5-Chloro-2-methoxyaniline (CAS No. 95-03-4), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document outlines the experimentally determined physical properties of this compound and details the methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Physicochemical Data of this compound
This compound is an organic compound with the molecular formula C₇H₈ClNO.[1][2][3] It typically appears as an off-white to tan or brown crystalline powder or flakes.[1][2][4] The physical properties of this compound are crucial for its handling, purification, and use in synthetic chemistry.
| Physical Property | Reported Value(s) |
| Melting Point | 77.5-83.5 °C[2] |
| 81-83 °C[4][5] | |
| 82-83 °C | |
| 82 °C[6] | |
| 45-46 °C[7] | |
| 82.0 to 85.0 °C | |
| Boiling Point | 135 °C at 5.85 mmHg[4][7] |
Note: Variations in reported melting points can arise from differences in sample purity and experimental conditions.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a chemical substance. The following are standard laboratory protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[8]
Capillary Method (Using a Mel-Temp or similar apparatus):
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[9][10]
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8][9]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Thiele Tube Method:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[11][12]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[11][12]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]
-
Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11][12] The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11]
Distillation Method:
For larger quantities of the substance, a simple distillation can be used to determine the boiling point. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This method also serves to purify the compound.[13]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the identification and characterization of a known chemical compound like this compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
References
- 1. CAS 95-03-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 95-03-4 [chemicalbook.com]
- 5. This compound | CAS#:95-03-4 | Chemsrc [chemsrc.com]
- 6. This compound [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Spectroscopic Analysis of 5-Chloro-2-methoxyaniline: A Technical Guide
Introduction
5-Chloro-2-methoxyaniline is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.75 - 6.65 | m | 2H | Ar-H |
| 6.60 | d | 1H | Ar-H |
| 3.85 | s | 3H | -OCH₃ |
| 3.70 | br s | 2H | -NH₂ |
Solvent: CDCl₃, Frequency: 90 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 147.6 | C-OCH₃ |
| 135.5 | C-NH₂ |
| 123.0 | C-Cl |
| 117.5 | Ar-CH |
| 112.0 | Ar-CH |
| 110.8 | Ar-CH |
| 55.5 | -OCH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3430 - 3350 | s, br | N-H stretch (amine) |
| 3050 - 3000 | m | C-H stretch (aromatic) |
| 2950 - 2850 | m | C-H stretch (methyl) |
| 1620 - 1580 | s | N-H bend (amine) / C=C stretch (aromatic) |
| 1500 - 1400 | s | C=C stretch (aromatic) |
| 1240 - 1200 | s | C-O stretch (aryl ether) |
| 1050 - 1000 | m | C-O stretch (aryl ether) |
| 850 - 750 | s | C-H bend (aromatic, out-of-plane) |
| 750 - 650 | m | C-Cl stretch |
s = strong, m = medium, br = broad
Mass Spectrometry (MS)[2][3]
| m/z | Relative Intensity (%) | Assignment |
| 157 | 100 | [M]⁺ (Molecular Ion) |
| 142 | ~80 | [M - CH₃]⁺ |
| 114 | ~40 | [M - CH₃ - CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[2]
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer.[3] Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
Sample Preparation (Thin Solid Film Method): [4]
-
A small amount (around 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[4]
-
One drop of this solution is placed on a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile.[5]
Data Acquisition (Electron Ionization - EI):
-
The sample solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[6]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]
-
A detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound(95-03-4) 1H NMR spectrum [chemicalbook.com]
- 2. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 3. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
5-Chloro-2-methoxyaniline molecular weight and formula
An In-Depth Technical Guide to 5-Chloro-2-methoxyaniline
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents key data, experimental protocols, and logical relationships to facilitate a deeper understanding of this compound.
Core Physicochemical Data
The fundamental quantitative data for this compound are summarized in the table below. These properties are essential for experimental design, chemical synthesis, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C7H8ClNO | [1][2][3][4][5] |
| Molecular Weight | 157.60 g/mol | [1][2][3][5][6] |
| CAS Number | 95-03-4 | [1][2][3][4] |
| IUPAC Name | This compound | [1][4] |
| SMILES | COC1=C(C=C(C=C1)Cl)N | [1][4][5] |
| Melting Point | 81-83 °C | [2][7] |
| Appearance | Off-white to tan crystalline powder or flakes | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. The following section outlines a standard protocol for the purification of this compound.
Purification by Steam Distillation and Recrystallization
This protocol is a common method for purifying this compound to a high degree of purity, suitable for subsequent analytical or synthetic applications[2].
Objective: To remove impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Distilled water
-
Steam distillation apparatus
-
Heating mantle
-
Receiving flask
-
Büchner funnel and flask
-
Filter paper
-
Crystallization dish
-
Ice bath
Methodology:
-
Steam Distillation:
-
Set up the steam distillation apparatus. The crude this compound is placed in the distillation flask.
-
Pass steam through the flask containing the crude sample. The steam will volatilize the this compound, and the vapor will co-distill with the steam.
-
Collect the distillate, which will be a two-phase mixture of water and the purified compound, in a receiving flask.
-
Continue the distillation until no more oily droplets of the aniline (B41778) are observed in the distillate.
-
-
Isolation:
-
Cool the collected distillate in an ice bath to induce crystallization of the purified this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining water-soluble impurities.
-
-
Recrystallization:
-
Dissolve the collected solid in a minimum amount of hot 40% aqueous ethanol[2].
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Characterization of Derivatives: For further characterization, derivatives can be prepared[2]:
-
N-acetate: Forms needles from hot water with a melting point of 104°C.
-
N-benzoyl: Forms needles from aqueous ethanol with a melting point of 77-78°C.
-
Picrate: Has a melting point of 194°C (with decomposition).
Logical Relationships and Structure
The following diagram illustrates the logical connections between the compound's name, its structural representation, and its key identifiers.
Caption: Logical relationship of this compound's identifiers.
References
- 1. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 95-03-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound [stenutz.eu]
- 7. This compound | CAS#:95-03-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 5-Chloro-2-methoxyaniline and its Synonyms
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyaniline, a significant chemical intermediate in various industrial and research applications. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and safety protocols, with a focus on quantitative data and experimental procedures.
Chemical Identity and Synonyms
This compound is an aromatic amine recognized by several names in the chemical literature and commercial databases. Establishing a clear understanding of its various identifiers is crucial for accurate literature searches and procurement. The primary synonym, 2-Amino-4-chloroanisole, is widely used.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 95-03-4[1][2] |
| Molecular Formula | C7H8ClNO[2][3] |
| Molecular Weight | 157.60 g/mol [1][2] |
| InChI Key | WBSMIPLNPSCJFS-UHFFFAOYSA-N[4] |
| SMILES | COC1=C(C=C(C=C1)Cl)N[1] |
| EC Number | 202-385-2[1] |
| PubChem CID | 66763[1] |
A comprehensive list of depositor-supplied synonyms highlights the compound's varied nomenclature in commercial and research contexts.
Table 2: Common Synonyms for this compound
| Synonym |
| 2-Amino-4-chloroanisole[2] |
| 5-Chloro-o-anisidine[2] |
| 4-Chloro-2-aminoanisole[5][6] |
| 2-Methoxy-5-chloroaniline[1] |
| Benzenamine, 5-chloro-2-methoxy-[1] |
| Tulabase Fast Red R[1] |
| C.I. 37120 (free base)[1] |
| C.I. Azoic Diazo Component 10 (base)[7] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Off-white to tan crystalline powder or flakes | [3] |
| Melting Point | 81-83 °C (lit.) | [3][8] |
| Boiling Point | 135 °C @ 7.8 mbar | [9] |
| Flash Point | 136 °C | [9] |
| pH | 6-7 (0.8 g/l aq. sol) | [9] |
Spectroscopic data is fundamental for the identification and characterization of this compound.
Table 4: Spectroscopic Data References for this compound
| Spectroscopy Type | Data Reference / Key Information |
| ¹H NMR | (300MHz, CDCl₃) δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H)[10] |
| Mass Spectrometry (GC-MS) | Key m/z peaks: 157, 142, 114, 112[1] |
| Infrared (IR) Spectra | Available from sources such as Wiley-VCH GmbH[1] |
| Raman Spectra | Available from sources such as John Wiley & Sons, Inc.[1] |
Synthesis and Purification
The primary synthetic route to this compound involves the reduction of a nitro-aromatic precursor.
Experimental Protocol: Synthesis via Reduction of 4-Chloro-1-methoxy-2-nitrobenzene
A widely cited method for the preparation of this compound is the reduction of 4-chloro-1-methoxy-2-nitrobenzene.[3][10] This procedure offers a high yield of the desired product.
Materials:
-
4-chloro-1-methoxy-2-nitrobenzene (Intermediate)
-
Hydrazine hydrate (B1144303) (80%)
-
Iron (III) chloride (FeCl₃)
-
Activated carbon
-
Petroleum ether
Procedure:
-
A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron (III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.[10]
-
Hydrazine hydrate (80%, 186 g, 2.975 mol) is added drop-wise to the refluxing mixture.[10]
-
After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.[10]
-
Upon completion, the reaction mixture is filtered to remove the solid catalysts.[10]
-
The solvent is evaporated from the filtrate under vacuum.[10]
-
The resulting residue is washed with petroleum ether (2 L) to yield this compound as a white solid (76.7 g, 98% yield).[10]
Purification Methods
For applications requiring high purity, this compound can be further purified.
Procedure:
-
Steam Distillation: This method is effective for separating the volatile aniline (B41778) from non-volatile impurities.[3]
-
Recrystallization: The compound can be recrystallized from water or 40% aqueous ethanol (B145695) to obtain a purer crystalline product.[3]
-
Derivative Formation: For characterization purposes, derivatives can be prepared. The N-acetate derivative forms needles from hot water (m.p. 104°C), and the N-benzoyl derivative forms needles from aqueous ethanol (m.p. 77-78°C).[3]
Applications in Research and Drug Development
This compound serves as a crucial building block and intermediate in several fields, most notably in the synthesis of dyes, pharmaceuticals, and agrochemicals.[7]
The presence of the chloro and methoxy (B1213986) functional groups on the aniline ring makes it a versatile precursor.[11] These groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.[12] The chloro group can modulate lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and also affect metabolic pathways.
Its primary applications include:
-
Dye and Pigment Industry: It is used as an intermediate in the manufacture of dyes and pigments.[7]
-
Pharmaceutical Synthesis: It serves as a starting material or intermediate in the synthesis of more complex, biologically active molecules.[7][11] Its structural motifs are found in various bioactive compounds.
-
Agrochemicals: It is utilized in the development of new pesticides and herbicides.[7]
-
Material Science: Aromatic amines with halogen substituents are potential components in the development of novel polymers and functional materials.[11]
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory or industrial setting.[9]
Table 5: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[13] |
| H312 | Harmful in contact with skin[13] |
| H332 | Harmful if inhaled[1] |
| H315 | Causes skin irritation[1][13] |
| H319 | Causes serious eye irritation[1][13] |
| H335 | May cause respiratory irritation[13] |
Recommended Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[5] Ensure adequate ventilation, especially in confined areas.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[9] Do not breathe dust.[9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a well-ventilated place.[6] Keep the container tightly closed.[6] Store locked up.[13]
-
Incompatible Materials: Strong oxidizing agents.[9]
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Get medical attention if irritation develops.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13][14]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9][13]
References
- 1. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 95-03-4 [chemicalbook.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 95-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 95-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Global this compound Market Size, Share and Opportunities 2025-31 [infinitymarketresearch.com]
- 8. This compound | CAS#:95-03-4 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Buy this compound | 95-03-4 [smolecule.com]
- 12. m.youtube.com [m.youtube.com]
- 13. echemi.com [echemi.com]
- 14. This compound | 95-03-4 | TCI AMERICA [tcichemicals.com]
In-Depth Technical Guide to the Health and Safety of 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 5-Chloro-2-methoxyaniline (CAS No. 95-03-4), a chemical intermediate utilized in various industrial and scientific research applications.[1][2] The information is compiled from Safety Data Sheets (SDS), and scientific databases, and is intended for professionals in research, development, and laboratory settings.
Chemical Identification and Physical Properties
This compound, also known as 5-chloro-o-anisidine, is an off-white to tan crystalline powder or flakes.[1][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 95-03-4 | [2][4] |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [4] |
| Appearance | Off-white to tan crystalline powder or flakes | [1][3] |
| Melting Point | 81-85 °C | [2][3][5] |
| Boiling Point | 135 °C @ 7.8 mbar | [2] |
| Flash Point | 136 °C | [2] |
| Density | 1.234 g/cm³ | [1] |
| Vapor Pressure | 0.04 hPa @ 20 °C | [2] |
| pH | 6-7 (0.8 g/l aq. sol) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause skin and eye irritation.[1][2][4]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
NFPA 704 Rating
A National Fire Protection Association (NFPA) 704 diamond for this chemical would indicate hazards for health, flammability, and instability. While a specific complete diamond is not consistently provided across all sources, the known hazards suggest ratings for health and flammability.
Toxicological Information
| Route of Exposure | Toxicity Value | Species | Source(s) |
| Oral | LD50: 5 mg/kg (ATE) | Not specified | [6] |
| Dermal | LD50: 5 mg/kg (ATE) | Not specified | [6] |
| Inhalation | LC50/4 h: 0.005 mg/l (ATE) | Not specified | [6] |
(ATE: Acute Toxicity Estimate)
Experimental Protocols
Detailed experimental protocols for the toxicological data of this compound are not publicly available. However, the methodologies for determining acute toxicity, skin irritation, and eye irritation are standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols based on OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method involves the administration of the test substance to animals in a stepwise procedure.
-
Test Animals: Healthy, young adult rodents (usually rats), of a single-sex (typically females), are used.[6]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The substance is administered orally via gavage in a suitable vehicle. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at this level.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The outcome of the first group determines the next step, either dosing at a higher or lower level, until the toxicity class can be determined.
Acute Dermal Toxicity (Based on OECD Guideline 402: Acute Dermal Toxicity)
This test assesses the potential hazards from short-term dermal exposure.
-
Test Animals: Young adult rats are typically used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.
-
Exposure: The exposure duration is 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
Endpoint: At the end of the study, a gross necropsy is performed on all animals.
Acute Inhalation Toxicity (Based on OECD Guideline 403: Acute Inhalation Toxicity)
This guideline is used to assess the health hazards of short-term exposure to an airborne substance.
-
Test Animals: The preferred species is the rat.
-
Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.
-
Exposure Duration: The standard exposure duration is 4 hours.
-
Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Endpoint: The LC50 (median lethal concentration) is estimated.
In Vitro Skin Irritation (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.
-
Test System: A three-dimensional reconstructed human epidermis model is used.
-
Procedure: The test chemical is applied topically to the tissue surface.
-
Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a post-exposure period (e.g., 42 hours).
-
Endpoint Measurement: Cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.
Predicted Metabolic Pathway and Mechanism of Toxicity
Specific metabolic pathways for this compound are not well-documented in publicly available literature. However, based on the metabolism of other aromatic amines and chloroanilines, a predicted metabolic pathway can be proposed. Aromatic amines are known to undergo metabolic activation, primarily through N-oxidation, which can lead to the formation of reactive intermediates.
The primary route of metabolic activation for many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. The resulting N-hydroxylamine can be further conjugated, for example, by sulfation or glucuronidation. These conjugates can be unstable and break down to form highly reactive nitrenium ions, which can bind to cellular macromolecules like DNA, leading to genotoxicity and potential carcinogenicity. Another potential pathway involves ring hydroxylation.
The toxicity of anilines is also associated with their ability to induce methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to transport oxygen. This process is often mediated by reactive metabolites of the aniline (B41778) compound.
Safe Handling and Exposure Control
Due to the hazardous nature of this compound, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, flame-resistant clothing and protective gloves.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed and store locked up.[1]
First Aid and Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water spray can also be used.[2]
-
Specific Hazards: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting in vitro and in vivo toxicology studies, from initial planning to final data analysis and reporting.
Stability and Reactivity
-
Reactivity: No data available.[1]
-
Chemical Stability: Stable under normal conditions.[2]
-
Possibility of Hazardous Reactions: None under normal processing.[2]
-
Conditions to Avoid: Incompatible products.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas.[2]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] The product should not be disposed of with household garbage and should not be allowed to reach the sewage system.[6]
This guide is intended to provide comprehensive health and safety information for this compound for use by trained professionals. It is not a substitute for a thorough review of the substance's Safety Data Sheet and adherence to all applicable safety regulations.
References
- 1. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic study on aniline-induced erythrocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
The Amine Group of 5-Chloro-2-methoxyaniline: A Hub of Reactivity for Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxyaniline is a versatile substituted aniline (B41778) that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The reactivity of this compound is dominated by the nucleophilic character of its primary amine group, which is strategically influenced by the electronic and steric effects of the chloro and methoxy (B1213986) substituents on the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the amine group in this compound, detailing key transformations and providing experimental frameworks for its utilization in synthetic applications.
The Influence of Substituents on Amine Reactivity
The reactivity of the amine group in this compound is a nuanced interplay of the electronic properties of the chloro and methoxy groups. The methoxy group at the ortho position is an electron-donating group (ERG) through its +R (resonance) effect, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity compared to unsubstituted aniline.[1] Conversely, the chloro group at the meta position to the amine is an electron-wielding group (EWG) primarily through its -I (inductive) effect, which tends to decrease the basicity.[2] The ortho-methoxy group can also exert a steric hindrance effect, potentially influencing the approach of bulky electrophiles to the nitrogen atom.[3][4]
Key Reactions of the Amine Group
The amine functionality of this compound is a versatile handle for a variety of chemical transformations, including N-acylation, N-alkylation, diazotization followed by coupling or substitution, and participation in the construction of heterocyclic systems.
N-Acylation
N-acylation is a fundamental reaction to protect the amine group, modulate its reactivity, or introduce functional handles. The reaction of this compound with acylating agents such as acetic anhydride (B1165640) proceeds readily to form the corresponding N-acetyl derivative. This transformation is often quantitative and can be achieved under mild, catalyst-free conditions.[5][6]
Table 1: N-Acylation of this compound
| Acylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | None | None | Room Temp. | ~10-20 min | >90 (expected) | [5][6] |
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
In a round-bottom flask, place this compound (1.0 eq).
-
Slowly add acetic anhydride (1.1 eq) to the aniline with stirring.
-
Continue stirring at room temperature for 15-20 minutes.
-
Upon completion (monitored by TLC), add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude N-(5-chloro-2-methoxyphenyl)acetamide can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Caption: Experimental workflow for the N-acetylation of this compound.
N-Alkylation
The introduction of alkyl groups onto the amine nitrogen can be achieved using various alkylating agents. For instance, N-methylation can be performed using reagents like dimethyl sulfate (B86663).[7] These reactions typically require a base to neutralize the acid formed during the reaction.
Table 2: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Dimethyl Sulfate | Sodium Hydride | THF | Room Temp. | Variable | High (expected) | [7] |
| Ethyl Iodide | Potassium Carbonate | Acetone | Reflux | Variable | Moderate to High (expected) | General knowledge |
Experimental Protocol: N-Methylation with Dimethyl Sulfate
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diazotization and Subsequent Reactions
The primary amine group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[8] The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.
Diazonium salts are electrophiles that can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. For example, coupling with resorcinol (B1680541) would yield an azo dye.[9]
Table 3: Azo Coupling of Diazotized this compound
| Coupling Agent | Coupling Conditions | Expected Product | Reference |
| Resorcinol | Alkaline (NaOH) | Azo dye | [9] |
| 2-Naphthol | Alkaline (NaOH) | Azo dye | General knowledge |
Experimental Protocol: Diazotization and Azo Coupling with Resorcinol
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Coupling: In a separate beaker, dissolve resorcinol (1.0 eq) in an aqueous sodium hydroxide (B78521) solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Maintain the stirring at low temperature for an additional 30 minutes.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Caption: Reaction pathway for the synthesis of an azo dye from this compound.
The diazonium group can be replaced by a variety of substituents, including halogens, cyano, and hydroxyl groups, through Sandmeyer and related reactions. These transformations provide a powerful method for the regioselective introduction of functional groups onto the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The amine group of this compound can participate as a nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds.[10][11] This reaction allows for the coupling of the aniline with aryl halides or triflates to generate diarylamines.
Table 4: Buchwald-Hartwig Amination of this compound
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Iodobenzene (B50100) | Pd(OAc)2 | BINAP | NaOtBu | Toluene (B28343) | 80-100 °C | Good to Excellent (expected) | [10][12] |
| Chlorobenzene | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100-120 °C | Moderate to Good (expected) | [13] |
Experimental Protocol: Buchwald-Hartwig Amination with Iodobenzene
-
In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.2 eq) and iodobenzene (1.0 eq).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired diarylamine.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various heterocyclic systems, most notably quinolines, through reactions like the Skraup and Doebner-von Miller syntheses.[3][14][15]
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline (B57606). The substituents on the aniline ring direct the cyclization, and in the case of this compound, a mixture of 6-chloro-9-methoxyquinoline and 8-chloro-5-methoxyquinoline (B8052619) could potentially be formed.
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a quinoline derivative.[14] For example, the reaction of this compound with crotonaldehyde (B89634) would be expected to yield a substituted methylquinoline.
Table 5: Quinoline Synthesis from this compound
| Reaction Name | Reagents | Expected Product(s) | Reference |
| Skraup Synthesis | Glycerol, H2SO4, Oxidizing agent | Substituted quinoline | [3][15] |
| Doebner-von Miller | α,β-Unsaturated carbonyl | Substituted quinoline | [14] |
Experimental Protocol: General Procedure for Doebner-von Miller Reaction
-
To a mixture of this compound (1.0 eq) and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 2.0 eq), add a strong acid catalyst such as hydrochloric acid or a Lewis acid like zinc chloride.
-
Heat the reaction mixture, often to reflux, for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or distillation to isolate the quinoline derivative.
Conclusion
The amine group of this compound is a highly reactive and synthetically useful functional group. Its nucleophilicity, modulated by the electronic and steric environment of the substituted benzene (B151609) ring, allows for a wide range of transformations. From simple N-functionalization to participation in complex, palladium-catalyzed cross-coupling reactions and the construction of heterocyclic scaffolds, this compound stands as a valuable and versatile building block for the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries. A thorough understanding of its reactivity profile is crucial for the strategic design and efficient execution of synthetic routes targeting novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. Skraup reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to Commercial Sourcing of High-Purity 5-Chloro-2-methoxyaniline for Research and Development
Introduction
5-Chloro-2-methoxyaniline (CAS No. 95-03-4), also known as 5-Chloro-o-anisidine or 2-Amino-4-chloroanisole, is a critical chemical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Its molecular structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, securing a reliable supply of this compound at high purity is paramount to ensure the validity, reproducibility, and success of their experimental work. This guide provides an in-depth overview of commercial suppliers, available purity specifications, and essential analytical protocols for quality verification.
Commercial Suppliers and Purity Specifications
A number of chemical suppliers provide this compound for research and bulk applications. The purity of the compound is a key differentiator among suppliers, with most offering grades of 98% or higher, typically determined by Gas Chromatography (GC). Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.
Data Presentation: Supplier Specifications
The following table summarizes the specifications for this compound from various commercial suppliers. This data is compiled from publicly available product listings and should be confirmed with the supplier at the time of ordering.
| Supplier | Purity Specification | Analytical Method | Appearance | Melting Point (°C) |
| Tokyo Chemical Industry (TCI) | >98.0%[3][4] | GC | White to Light yellow to Dark green powder to crystal[3][4] | 82.0 - 85.0[3][4] |
| Thermo Scientific Chemicals | ≥97.5% (also listed as 98%)[5][6] | GC | Brown to dark brown crystals or powder[5] | 77.5 - 83.5[5] |
| CymitQuimica | >98.0%[7] | GC | White to Light yellow to Dark green powder to crystal[7] | Not Specified |
| Apollo Scientific | 98%[8] | Not Specified | Not Specified | 79 - 84[8] |
| Matrix Scientific | Not Specified | Not Specified | Not Specified | Not Specified |
| Santa Cruz Biotechnology | Not Specified | Not Specified | Not Specified | Not Specified |
Procurement and Quality Verification Workflow
For researchers in drug development, the process of acquiring and validating a chemical intermediate like this compound is a critical step that ensures the integrity of subsequent experimental work. The following diagram illustrates a typical workflow from supplier selection to final use.
Experimental Protocols: Quality and Purity Assessment
While suppliers provide a Certificate of Analysis, it is standard practice in regulated environments and rigorous research settings to perform in-house verification. The following are representative protocols for assessing the purity of this compound, adapted from standard methods for analogous compounds.[9]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of the compound and detecting non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Ramp to 20% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[9]
-
Data Analysis: Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique confirms the compound's identity by its mass spectrum and detects any volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: Nonpolar capillary column, such as a DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Data Analysis: Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum. Assess purity by the area percentage of the main peak. Identify any impurity peaks by their mass spectra.
Analytical Workflow Diagram
The diagram below outlines the decision-making process for analytical verification of a newly received lot of this compound.
Purification Methods
Should a supplied batch not meet the required purity for a particularly sensitive application, further purification can be undertaken in the laboratory. A common and effective method involves steam distillation followed by recrystallization from either water or a 40% aqueous ethanol (B145695) solution.[10]
Conclusion
For professionals in research and drug development, the selection of a high-purity chemical intermediate is a foundational step for experimental success. This compound is readily available from several reputable commercial suppliers, with purities typically exceeding 98%. However, reliance on supplier specifications alone is insufficient for critical applications. A robust internal quality control process, employing standard analytical techniques such as HPLC and GC-MS, is essential to verify the identity and purity of each batch. By implementing a comprehensive procurement and verification workflow, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and integrity of their scientific outcomes.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 95-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 95-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 95-03-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 95-03-4 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Chloro-2-methoxyaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxyaniline is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings. The extensive π-conjugation in these molecules is responsible for their vibrant colors, leading to their widespread application in the textile, printing, and pigment industries. Furthermore, certain azo dyes have garnered interest in the pharmaceutical and drug development sectors due to their potential biological activities, including antimicrobial and cytotoxic effects.[1][2][3]
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. The choice of the coupling component is crucial as it significantly influences the color and properties of the final azo dye.
This document provides detailed application notes, experimental protocols, and data for the synthesis of azo dyes utilizing this compound.
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from substituted anilines, providing an indication of the expected outcomes when using this compound with various coupling components.
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Yield (%) | Reference |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Ethanol | 480 | - | 78 | Analogue Data |
| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | Ethanol | 495 | - | - | Analogue Data |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Ethanol | 510 | - | - | Analogue Data |
| 3-Chloroaniline | Resorcinol | - | 420 | - | - | Analogue Data |
| 4-Chloroaniline | Phenol | - | 360 | - | - | Analogue Data |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Azo Dye from this compound
This protocol outlines the general two-step process for synthesizing an azo dye using this compound as the diazo component.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., β-naphthol, phenol, N,N-dimethylaniline)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
Step 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring the mixture for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the chosen coupling component (equimolar to the starting amine) in an aqueous solution of sodium hydroxide. For amine coupling components, an acidic coupling medium might be used.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts. A saturated sodium chloride solution can be used to aid in the precipitation of the dye.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic techniques (e.g., UV-Vis, IR, NMR).
Visualizations
Logical Workflow for Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.
Caption: General workflow for the synthesis of an azo dye.
Potential Signaling Pathways for Biological Activity of Azo Dyes
While specific signaling pathways for azo dyes derived from this compound are not yet elucidated, studies on other azo compounds suggest potential interactions with key cellular pathways implicated in cancer. The diagram below illustrates a plausible mechanism of action. Further research is required to validate these pathways for this specific class of dyes.[4][5][6]
Caption: Potential signaling pathways affected by azo dyes.
Biological Activity of Related Azo Dyes
Azo compounds have been reported to exhibit a range of biological activities. It is important to note that the specific activity is highly dependent on the overall molecular structure of the dye.
-
Antimicrobial Activity: Many azo dyes have demonstrated inhibitory effects against various strains of bacteria and fungi.[1][2][3][7] The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring has been associated with enhanced antimicrobial activity in some cases.[1] The proposed mechanism of action may involve interactions with enzymes on the bacterial membrane.[1]
-
Cytotoxic and Anticancer Activity: Certain azo dyes have shown cytotoxic effects against various cancer cell lines.[5][8] The mechanisms are believed to involve the induction of apoptosis and the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[4][5][6] The reduction of the azo bond can lead to the formation of aromatic amines, some of which have been classified as potential carcinogens.[9] Therefore, a thorough toxicological evaluation is crucial for any azo dye intended for biological applications.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of diverse molecular structures with a spectrum of colors and potential biological activities. The provided protocols offer a foundation for researchers to explore the synthesis and application of these compounds. For those in drug development, while the potential for antimicrobial and cytotoxic activity is intriguing, it is imperative to conduct comprehensive studies to understand the specific mechanisms of action and to thoroughly assess the toxicological profiles of any newly synthesized azo dyes.
References
- 1. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Association Between Azo Dyes and Skin Cancer Using Network Toxicology, Machine Learning, and Molecular Docking | Sciety [sciety.org]
- 5. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of Azo-dyes on glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-2-methoxyaniline: A Key Intermediate in the Synthesis of Targeted Pharmaceutical Agents
For Immediate Release
Shanghai, China – December 22, 2025 – 5-Chloro-2-methoxyaniline and its derivatives are crucial building blocks in the synthesis of a variety of targeted pharmaceuticals, particularly in the field of oncology. This versatile intermediate provides a scaffold for the development of potent and selective kinase inhibitors, which have revolutionized the treatment of several cancers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its analogs as pharmaceutical intermediates, with a focus on the synthesis of the tyrosine kinase inhibitors Bosutinib and Saracatinib.
Introduction
This compound is an aromatic amine containing a chlorine atom and a methoxy (B1213986) group on the benzene (B151609) ring.[1] These functional groups provide specific electronic and steric properties that are leveraged in medicinal chemistry to achieve high-affinity binding to therapeutic targets. While this compound itself is not biologically active in the context of being a drug, its structural motifs are found in several potent kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, drugs can selectively target cancer cells and disrupt the signaling pathways that drive their growth and proliferation.
This report details the application of a closely related analog, 2,4-dichloro-5-methoxyaniline (B1301479), in the synthesis of Bosutinib, and discusses the role of substituted anilines in the development of Saracatinib, both potent Src/Abl kinase inhibitors.
Application 1: Intermediate in the Synthesis of Bosutinib
Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[4][5] The synthesis of Bosutinib involves the key step of coupling 2,4-dichloro-5-methoxyaniline with a quinoline (B57606) derivative.[4][6]
Quantitative Data for Bosutinib Synthesis
| Step No. | Reactants | Product | Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |
| 1 | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (B1437755), 2,4-dichloro-5-methoxyaniline | 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile | Acetonitrile (B52724), Hydrochloric acid in isopropyl alcohol | 75-80°C, 2-3 h | 88.3% | N/A | [4] |
| 2 | 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline | 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | 2-Ethoxyethanol, Pyridine hydrochloride | Reflux, 2.5 h | N/A | N/A | [6] |
| 3 | 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenyl- amino)-6-methoxyquinoline-3-carbonitrile, N-methylpiperazine | Bosutinib | Sodium iodide | 80°C, 12 h | N/A | N/A | [6] |
| Overall | 3-Methoxy-4-hydroxybenzoic acid | Bosutinib | Multi-step synthesis | N/A | 21.7% | >99% | [6] |
N/A: Not available in the cited literature.
Experimental Protocol: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile
This protocol is adapted from the procedure described by Kumar et al.[4]
Materials:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Acetonitrile
-
Hydrochloric acid in isopropyl alcohol
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml), add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).
-
Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the resulting mixture.
-
Stir the reaction mass and heat to 75-80°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.
-
After completion, filter the reaction mass and wash the solid with acetonitrile.
-
Suck dry the solid to obtain 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
Expected Yield: 36.7 g (88.3%)
Mechanism of Action of Bosutinib
Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein and the Src family of kinases.[5] This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.
Caption: Bosutinib inhibits Bcr-Abl and Src kinases, blocking downstream signaling pathways.
Application 2: Intermediate in the Synthesis of Saracatinib (AZD0530)
Saracatinib is a potent and selective inhibitor of Src family kinases and has been investigated for the treatment of various cancers.[3][7] The synthesis of Saracatinib involves the use of a substituted aniline (B41778) derivative, highlighting the importance of this class of intermediates in the development of kinase inhibitors.
Quantitative Data for Saracatinib Kinase Inhibition
| Kinase | IC50 (nM) | Assay Type | Reference |
| c-Src | 2.7 | Cell-free | [2] |
| Lck | <4 | Cell-free | [2] |
| c-Yes | 4 | Cell-free | [2] |
| Lyn | 5 | Cell-free | [2] |
| Fyn | 4-10 | Cell-free | [2] |
| v-Abl | 30 | Cell-free | [2] |
Experimental Protocol: General Procedure for Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound like Saracatinib against a target kinase.
Materials:
-
Recombinant kinase (e.g., c-Src)
-
Kinase substrate (e.g., a peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Saracatinib) dissolved in DMSO
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a microplate, add the kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mechanism of Action of Saracatinib
Saracatinib is a competitive inhibitor that binds to the ATP-binding pocket of Src family kinases, preventing their activation and downstream signaling.[2]
Caption: Saracatinib inhibits Src family kinases, disrupting downstream signaling.
Conclusion
This compound and its analogs are indispensable intermediates in the synthesis of targeted therapies, particularly kinase inhibitors like Bosutinib and Saracatinib. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel and effective pharmaceutical agents. The continued exploration of the synthetic utility of these intermediates holds great promise for the future of precision medicine.
References
Synthetic Routes to Derivatives of 5-Chloro-2-methoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 5-Chloro-2-methoxyaniline. This compound serves as a crucial starting material in the development of a wide range of organic molecules, including those with significant pharmacological activities. The methodologies outlined herein cover fundamental transformations such as acylation, sulfonylation, and urea (B33335) formation, as well as advanced carbon-nitrogen and carbon-carbon bond-forming reactions, including the Buchwald-Hartwig amination, Suzuki coupling, and the Pictet-Spengler reaction for the synthesis of heterocyclic scaffolds.
Introduction
This compound is a substituted aniline (B41778) that possesses three key reactive sites: the amino group, the aromatic ring, and the chloro substituent. This trifecta of functionality allows for a diverse array of chemical modifications, making it an attractive starting point for the synthesis of novel compounds in medicinal chemistry and materials science. The methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution, while the chloro and amino groups provide handles for cross-coupling and derivatization reactions, respectively. Its derivatives have been explored for various applications, including as intermediates in the synthesis of pharmaceuticals.[1][2]
Derivatization of the Amino Group
The primary amino group of this compound is a nucleophilic center that readily undergoes reactions with various electrophiles to form stable amide, sulfonamide, and urea derivatives.
Amide Synthesis (Acylation)
Amide bond formation is a fundamental transformation in organic synthesis. The reaction of this compound with acylating agents such as acid chlorides or anhydrides provides a straightforward route to N-aryl amides.
Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)acetamide
This protocol describes the acetylation of this compound using acetyl chloride.
-
Materials: this compound, Acetyl chloride, Pyridine (B92270), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
| Derivative | Reagents | Solvent | Yield (%) | Reference |
| N-(5-chloro-2-methoxyphenyl)acetamide | This compound, Acetyl chloride, Pyridine | Dichloromethane | ~95% | [3][4] |
| 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | 5-Chloro-2-methoxybenzoyl chloride, 2-(4-aminophenyl)ethan-1-amine | Tetrahydrofuran | High | [5][6] |
Sulfonamide Synthesis
Sulfonamides are an important class of compounds with a wide range of biological activities. They are typically synthesized by the reaction of an amine with a sulfonyl chloride.
Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
This protocol details the synthesis of a benzenesulfonamide (B165840) derivative.[7]
-
Materials: this compound, Benzenesulfonyl chloride, 10% Aqueous sodium carbonate solution, Methanol (B129727).
-
Procedure:
-
In a flask, prepare a mixture of this compound (10.0 mmol), benzenesulfonyl chloride (10.0 mmol), 10% aqueous sodium carbonate solution (20.0 ml), and water (25 ml).[7]
-
Stir the mixture vigorously at room temperature for 1.5 hours.[7]
-
Collect the crude product by filtration and wash with water.
-
Dry the crude product.
-
Dissolve the product in methanol and allow for slow evaporation to obtain colorless crystals.[7]
-
| Derivative | Reagents | Solvent | Yield (%) | Reference |
| N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | This compound, Benzenesulfonyl chloride, Sodium carbonate | Water/Methanol | 71% | [7] |
Urea Synthesis
Ureas are another important functional group in medicinal chemistry. The most common method for their synthesis involves the reaction of an amine with an isocyanate.[8]
Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)-N'-phenylurea
This protocol outlines the synthesis of a disubstituted urea.[9]
-
Materials: this compound, Phenyl isocyanate, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
To the stirred solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature.[9]
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the product by filtration and wash with cold THF or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
| Derivative | Reagents | Solvent | Yield (%) | Reference |
| N-(5-chloro-2-methoxyphenyl)-N'-phenylurea | This compound, Phenyl isocyanate | Tetrahydrofuran | High | [9] |
Advanced Synthetic Transformations
Modern cross-coupling and cyclization reactions provide powerful tools to further elaborate the this compound scaffold, enabling the construction of complex molecular architectures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction can be used to couple this compound with aryl halides or triflates to generate diarylamines.
Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)aniline (Hypothetical)
This protocol is a general procedure adapted for the coupling of this compound with iodobenzene (B50100).
-
Materials: this compound, Iodobenzene, Palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous toluene, followed by this compound (1.2 eq) and iodobenzene (1.0 eq).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Reactants | Catalyst System | Base | Solvent | Expected Product | Reference |
| This compound, Iodobenzene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | N-(5-chloro-2-methoxyphenyl)aniline | [11][12][13] |
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[14][15] To utilize this reaction, this compound would first need to be converted to an aryl halide (e.g., by diazotization followed by Sandmeyer reaction to introduce a bromine or iodine) or a boronic acid derivative.
Experimental Protocol: Suzuki Coupling of a Hypothetical 5-Bromo-2-methoxyaniline (B1307452) Derivative with Phenylboronic Acid
This protocol outlines a general procedure.
-
Materials: 5-Bromo-2-methoxyaniline derivative (1.0 eq), Phenylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine the 5-bromo-2-methoxyaniline derivative, phenylboronic acid, and Na₂CO₃.
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (e.g., 5 mol%) to the mixture.
-
Heat the reaction to reflux (80-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Reactants | Catalyst | Base | Solvent | Expected Product | Reference |
| 5-Bromo-2-methoxyaniline derivative, Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 5-Phenyl-2-methoxyaniline derivative | [14][15][16][17] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[5][18] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound itself is not a β-arylethylamine, it can be a precursor to one. The electron-donating methoxy group on the aniline ring would facilitate the electrophilic aromatic substitution step of the reaction.[19]
Conceptual Workflow: Synthesis of a Tetrahydro-β-carboline Derivative
This workflow outlines the conceptual steps for utilizing this compound in a Pictet-Spengler reaction.
Caption: Conceptual workflow for a Pictet-Spengler reaction.
Application in Drug Discovery: The Gefitinib Case Study
Derivatives of substituted anilines are prevalent in many approved drugs. A prominent example is Gefitinib (Iressa), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in the treatment of certain cancers.[18][20] While not a direct derivative of this compound, the quinazoline (B50416) core of Gefitinib is often synthesized from substituted anilines. The 3-chloro-4-fluoroaniline (B193440) moiety in Gefitinib highlights the importance of halogenated anilines in drug design.
Gefitinib's Mechanism of Action and the EGFR Signaling Pathway
Gefitinib functions by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[20] This blockade of EGFR signaling leads to a reduction in cancer cell proliferation and the induction of apoptosis. The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival.[20]
Caption: Gefitinib's inhibition of the EGFR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical derivatives. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold. The ability to perform both classical and modern synthetic transformations on this molecule makes it a powerful tool in the design and synthesis of novel compounds for drug discovery and other applications. The provided methodologies, along with the illustrative case study of Gefitinib, are intended to serve as a practical guide for scientists in their research endeavors.
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. jk-sci.com [jk-sci.com]
- 3. rsc.org [rsc.org]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea - Google Patents [patents.google.com]
- 17. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Application of 5-Chloro-2-methoxyaniline in Agrochemical Production: A Focus on the Herbicide Mefenacet
Introduction
5-Chloro-2-methoxyaniline, also known as 2-Amino-4-chloroanisole, is a versatile chemical intermediate with potential applications in various sectors, including the agrochemical industry. While not a direct precursor to a widely commercialized agrochemical, its structural features make it a candidate for the synthesis of novel herbicides and fungicides. This document explores a potential application of this compound in the synthesis of an analog of the commercial herbicide Mefenacet. Mefenacet is an acetanilide (B955) herbicide used for the control of annual weeds in rice cultivation. The proposed synthetic pathway leverages the chemical reactivity of this compound to create a structurally related compound with potential herbicidal activity.
Overview of Mefenacet and its Synthesis
Mefenacet is a selective, pre- and early post-emergence herbicide.[1][2] Its mode of action involves the inhibition of cell division and growth in weeds.[1][3] The industrial synthesis of Mefenacet typically starts with 2-benzothiazolone, which is then reacted with N-methyl-2-chloroacetanilide.[1][4]
Proposed Synthesis of a Mefenacet Analog from this compound
A plausible route for the utilization of this compound in agrochemical synthesis is through the preparation of a substituted benzothiazolone intermediate, which can then be used to produce a Mefenacet analog. This proposed pathway consists of two main stages:
-
Stage 1: Synthesis of 6-Chloro-3-methoxy-2(3H)-benzothiazolone from this compound. This involves the reaction of this compound with a thiocarbonylating agent to form the benzothiazolone ring.
-
Stage 2: Synthesis of the Mefenacet Analog. The resulting substituted benzothiazolone is then reacted with N-methyl-2-chloroacetanilide to yield the final product.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed workflow for the synthesis of a Mefenacet analog.
Experimental Protocols
Synthesis of 6-Chloro-3-methoxy-2(3H)-benzothiazolone
This protocol is a hypothetical adaptation based on general methods for benzothiazolone synthesis.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of potassium hydroxide (1.1 eq.) in methanol to the flask and stir the mixture.
-
Slowly add carbon disulfide (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with hydrochloric acid until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-Chloro-3-methoxy-2(3H)-benzothiazolone.
Synthesis of the Mefenacet Analog
This protocol is adapted from the known synthesis of Mefenacet.[4]
Materials:
-
6-Chloro-3-methoxy-2(3H)-benzothiazolone
-
N-methyl-2-chloroacetanilide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 6-Chloro-3-methoxy-2(3H)-benzothiazolone (1 eq.) in acetone, add N-methyl-2-chloroacetanilide (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude Mefenacet analog.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the Mefenacet analog, based on typical yields for similar reactions. Actual yields may vary depending on reaction conditions and optimization.
| Step | Reactant | Product | Theoretical Yield ( g/mol ) | Expected Yield (%) | Purity (%) |
| 1. Benzothiazolone Synthesis | This compound | 6-Chloro-3-methoxy-2(3H)-benzothiazolone | 215.66 | 80-90 | >95 |
| 2. Mefenacet Analog Synthesis | 6-Chloro-3-methoxy-2(3H)-benzothiazolone | Mefenacet Analog | 362.83 | 85-95 | >98 |
Signaling Pathway and Mode of Action
The proposed Mefenacet analog, being structurally similar to Mefenacet, is expected to exhibit a similar mode of action. Mefenacet belongs to the HRAC Group K3 (WSSA Group 15), which are inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[1] This inhibition disrupts cell division and elongation in susceptible weeds.
Caption: Proposed mode of action of the Mefenacet analog.
Conclusion
While direct large-scale agrochemical production from this compound is not prominently documented, its chemical structure provides a viable starting point for the synthesis of novel active ingredients. The proposed synthesis of a Mefenacet analog demonstrates a potential application, leveraging established chemical transformations. Further research and biological testing would be necessary to validate the herbicidal efficacy and crop safety of this new compound. This exploration serves as a guide for researchers and scientists in the field of agrochemical development to consider this compound as a valuable building block for the discovery of new crop protection solutions.
References
Application Notes and Protocols: Diazotization Reactions of 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the diazotization of 5-Chloro-2-methoxyaniline. The resulting diazonium salt is a versatile intermediate in organic synthesis, primarily used in the production of azo dyes and other complex aromatic compounds.
Introduction
This compound is an aromatic amine that serves as a valuable building block in the chemical and pharmaceutical industries.[1][2] Its diazotization, the conversion of the primary amino group into a diazonium group (-N₂⁺), is a critical first step for its use in various synthetic applications.[3][4] This process involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[4][5][6]
The resulting 5-chloro-2-methoxybenzenediazonium salt is highly reactive and is generally used immediately in subsequent reactions without isolation.[4] Its primary application is in azo coupling reactions, where it acts as an electrophile, reacting with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds.[7][8] These azo compounds are extensively used as dyes and pigments.[9]
General Reaction Pathway
The diazotization of this compound proceeds via the reaction of the primary amine with a nitrosonium ion (NO⁺) generated from sodium nitrite in an acidic medium. The overall transformation is depicted below.
Caption: General reaction scheme for the diazotization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the diazotization of this compound and a subsequent azo coupling reaction.
Protocol 1: Synthesis of 5-Chloro-2-methoxybenzenediazonium Chloride Solution
This protocol describes a standard laboratory procedure for the diazotization of this compound. The resulting diazonium salt solution is intended for immediate use.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, approx. 37%) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Beakers and graduated cylinders
Procedure:
-
Amine Solution Preparation: In the three-necked flask, prepare a suspension of this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5 eq).
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to a temperature between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the reaction, as diazonium salts are unstable at higher temperatures.[3][4]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension using the dropping funnel. The addition rate should be controlled to keep the internal temperature of the reaction mixture below 5 °C.
-
Monitoring the Reaction: Continue stirring for an additional 15-30 minutes after the addition is complete. Check for a slight excess of nitrous acid by testing a drop of the reaction mixture on starch-iodide paper; the paper should turn blue-black.
-
Excess Nitrous Acid Removal (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea (B33335) or sulfamic acid until the starch-iodide test is negative.
-
Immediate Use: The resulting pale-yellow solution of 5-Chloro-2-methoxybenzenediazonium chloride is now ready for the subsequent coupling reaction. Do not attempt to isolate the diazonium salt unless appropriate safety measures for handling explosive compounds are in place.
Protocol 2: Azo Coupling with 2-Naphthol (B1666908)
This protocol details the synthesis of an azo dye by coupling the prepared 5-Chloro-2-methoxybenzenediazonium chloride with 2-naphthol (β-naphthol).
Materials:
-
5-Chloro-2-methoxybenzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol (1.0 eq relative to the starting amine)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Large beaker
-
Stirring rod or magnetic stirrer
-
Buchner funnel and flask for filtration
Procedure:
-
Coupling Component Preparation: In a large beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 10% w/v).
-
Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with constant, vigorous stirring.[10] An intensely colored precipitate (typically red or orange) should form immediately.[10] The reaction is generally faster at a higher pH.[7]
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Filtration: Collect the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate on the filter with copious amounts of cold water to remove any unreacted salts and base.
-
Drying: Dry the product in a desiccator or a low-temperature oven.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for diazotization and subsequent azo coupling reactions based on established procedures for similar aromatic amines.[11][12][13] Researchers should consider these as starting points for optimization.
| Parameter | Diazotization of this compound | Azo Coupling with 2-Naphthol |
| Reactant Molar Ratios | ||
| Amine : HCl : NaNO₂ | 1 : 2.5-3.0 : 1.0-1.1 | Diazonium Salt : 2-Naphthol : NaOH |
| 1 : 1.0-1.1 : (to ensure pH > 10) | ||
| Temperature (°C) | 0 - 5 | 0 - 10 |
| Reaction Time | 30 - 60 minutes | 30 - 90 minutes |
| Solvent | Water / Aqueous HCl | Water / Aqueous NaOH |
| Typical Yield | Not isolated (used in situ) | > 80% (unoptimized) |
Workflow Visualization
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Experimental workflow for the diazotization of this compound.
Caption: Experimental workflow for the azo coupling of the diazonium salt with 2-Naphthol.
Safety and Handling
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Sodium Nitrite: Strong oxidizing agent. Toxic if swallowed.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. For this reason, they are almost always prepared in solution and used immediately without isolation.[4] All operations should be conducted at low temperatures (0-5 °C).
References
- 1. This compound | 95-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 4. byjus.com [byjus.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. Diazotisation [organic-chemistry.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orientjchem.org [orientjchem.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
5-Chloro-2-methoxyaniline: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxyaniline is a substituted aniline (B41778) that serves as a crucial intermediate and building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy (B1213986) group on the aromatic ring, imparts specific reactivity and steric properties that are instrumental in the construction of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable organic compounds, including heterocyclic systems and azo dyes.
Physicochemical Properties and Safety Information
| Property | Value |
| CAS Number | 95-03-4 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to tan crystalline powder or flakes[1] |
| Melting Point | 79-82 °C |
| Boiling Point | 258-260 °C |
| Solubility | Soluble in ethanol, ether, and acetone. Slightly soluble in water. |
| Purity | Typically >98% (GC) |
Safety Precautions: this compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Application in Organic Synthesis
This compound is a versatile precursor for a variety of organic transformations, primarily leveraging the reactivity of its amino group and the substituted aromatic ring.
Synthesis of Quinolines via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines, which are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds and pharmaceuticals. This compound can be employed as the aniline component in this reaction to generate substituted quinolines.
A specific application is the synthesis of 6-chloro-2-methoxyquinoline (B2645995) derivatives, which are valuable intermediates in medicinal chemistry.
Caption: General workflow for the Skraup synthesis of a substituted quinoline.
Synthesis of Azo Dyes
The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have significant applications in the textile, printing, and pigment industries. A common coupling partner is β-naphthol, which yields a vividly colored azo compound.
Caption: Workflow for the synthesis of an azo dye from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chloro-2-nitroanisole (B146433).
Materials:
-
4-Chloro-2-nitroanisole
-
Iron(III) chloride (FeCl₃)
-
Activated carbon
-
Hydrazine hydrate (B1144303) (80%)
-
Petroleum ether
Procedure:
-
A mixture of 4-chloro-2-nitroanisole (93 g, 0.496 mol), iron(III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is heated to reflux.[2]
-
Hydrazine hydrate (80%, 186 g, 2.975 mol) is added dropwise to the refluxing mixture.[2]
-
After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.[2]
-
The reaction mixture is then filtered, and the solvent is evaporated from the filtrate under vacuum.[2]
-
The residue is washed with petroleum ether (2 L) to yield this compound as a white solid.[2]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| 4-Chloro-2-nitroanisole | This compound | FeCl₃, Activated Carbon, Hydrazine Hydrate | Methanol | 16 hours | 98%[2] |
Protocol 2: Synthesis of 6-Chloro-2-methoxy-quinoline (Adapted from Patent Literature)
This protocol is adapted from a patented procedure for the synthesis of a substituted quinoline.
Materials:
-
This compound
-
Glycerol
-
Nitrobenzene (B124822) (or other suitable oxidizing agent)
-
Sulfuric acid
-
Ferrous sulfate (B86663) (optional, to control reaction vigor)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of this compound and glycerol.
-
Add nitrobenzene as the oxidizing agent. For a more controlled reaction, ferrous sulfate can be added.
-
Heat the mixture gently. The reaction is often exothermic and may proceed vigorously.
-
Once the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure completion.
-
After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide solution).
-
The product is then isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization or column chromatography.
Note: The Skraup reaction can be highly exothermic and should be performed with caution in a fume hood. The use of ferrous sulfate is recommended to moderate the reaction rate.[3]
Protocol 3: Synthesis of an Azo Dye (General Procedure)
This protocol outlines a general procedure for the synthesis of an azo dye using this compound and β-naphthol.
Part A: Diazotization of this compound
Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
Procedure:
-
Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in water (10 mL) and cool this solution in the ice bath as well.
-
Slowly add the cold sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.
Part B: Azo Coupling
Materials:
-
β-Naphthol
-
Sodium hydroxide (NaOH) solution (10%)
-
The diazonium salt solution from Part A
Procedure:
-
Dissolve β-naphthol (1.44 g, 0.01 mol) in 10% sodium hydroxide solution (15 mL) in a beaker and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated dye using vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the product.
Quantitative Data (Expected):
| Aniline Derivative | Coupling Agent | Product | Expected Yield |
| This compound | β-Naphthol | 1-(5-chloro-2-methoxyphenylazo)-2-naphthol | High |
Conclusion
This compound is a readily available and highly versatile building block in organic synthesis. Its utility in the construction of complex heterocyclic systems like quinolines and in the synthesis of vibrant azo dyes highlights its importance in both medicinal chemistry and materials science. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable intermediate.
References
Application Notes and Protocols for the N-acetylation of 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. This reaction introduces an acetyl group onto a nitrogen atom, typically in an amine, to form an amide. The acetylation of anilines, such as 5-Chloro-2-methoxyaniline, is a crucial step in the synthesis of a diverse array of bioactive molecules and complex organic intermediates. The resulting N-acetylated compound, N-(5-chloro-2-methoxyphenyl)acetamide, can serve as a key building block in the development of novel therapeutic agents. The presence of the chloro and methoxy (B1213986) substituents on the aromatic ring provides handles for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.
This document provides a detailed experimental procedure for the N-acetylation of this compound. The protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Data Presentation
A summary of the physical and chemical properties of the key reactant and product is provided below for easy reference and comparison.
| Property | This compound (Reactant) | N-(5-chloro-2-methoxyphenyl)acetamide (Product) |
| Molecular Formula | C₇H₈ClNO | C₉H₁₀ClNO₂ |
| Molecular Weight | 157.60 g/mol [1] | 199.63 g/mol |
| Appearance | Off-white to tan crystalline powder or flakes | Colorless to off-white solid |
| Melting Point | 81-83 °C | ~104-105 °C |
| Boiling Point | 135 °C @ 7.8 mbar | Predicted: 330.9 °C @ 760 mmHg |
| Density | 1.176 g/cm³ (estimate) | Predicted: 1.259 g/cm³ |
| CAS Number | 95-03-4[2] | 7463-32-3 |
Experimental Protocols
This section details the materials and methodology for the N-acetylation of this compound.
Materials and Equipment
-
This compound
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and appropriate eluent (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
Experimental Procedure
The following protocol is adapted from a general and reliable method for the acetylation of anilines.[3][4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of aniline).
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 to 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring.
-
Precipitation: A white to off-white precipitate of the crude N-(5-chloro-2-methoxyphenyl)acetamide should form. If precipitation is slow, scratching the inside of the beaker with a glass rod may induce crystallization.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.[5][6] If the solid does not dissolve, add more hot ethanol portion-wise. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the purified product and, if desired, further characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. A typical yield for this type of reaction is in the range of 80-95%.[5]
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Flammable liquid and vapor.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Handle all chemicals with care and dispose of waste according to institutional and local regulations.
Visualizations
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Workflow for the N-acetylation of this compound.
Caption: Simplified reaction mechanism for N-acetylation.
References
- 1. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Quantification of 5-Chloro-2-methoxyaniline
These application notes provide detailed methodologies for the quantitative analysis of 5-Chloro-2-methoxyaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2][3] The following protocols are designed for researchers, scientists, and drug development professionals to achieve accurate and reliable quantification in diverse matrices.
Overview of Analytical Techniques
The primary analytical methods for the quantification of substituted anilines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques offer high sensitivity, selectivity, and robustness for trace-level analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for non-volatile and thermally labile compounds. When coupled with a UV or mass spectrometry detector, it provides excellent sensitivity and is a cornerstone in pharmaceutical quality control.[4]
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Coupled with detectors like a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD), GC offers high resolution and sensitivity, making it ideal for environmental and impurity analysis.[5]
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the analysis of this compound. The data is based on established methods for analogous chloroaniline compounds and serves as a benchmark for method validation.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Expected Performance | Reference Compounds |
| Linearity (r²) | > 0.999 | p-Chloroaniline[6] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | Halogenated Anilines[4] |
| Limit of Quantification (LOQ) | 0.05 - 10 µg/L | p-Chloroaniline[6] |
| Accuracy (Recovery) | 95 - 105% | Halogenated Anilines[7] |
| Precision (RSD) | < 5% | Halogenated Anilines[7] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Expected Performance | Reference Compounds |
| Linearity (r²) | > 0.99 | Halogenated Anilines[7] |
| Limit of Detection (LOD) | 0.6 - 1.4 µg/L (in water) | Chloroanilines (by GC-NPD)[5] |
| Limit of Quantification (LOQ) | 2.0 - 4.0 µg/L | Dichloroanilines[8] |
| Accuracy (Recovery) | 80 - 110% | Dichloroanilines[8] |
| Precision (RSD) | < 15% | Halogenated Anilines[7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[7]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: The UV absorption maximum should be determined experimentally; a starting point of 238-254 nm is suitable for chloroanilines.[6][7]
-
Injection Volume: 10 µL.[7]
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile to create a stock solution.[7]
-
Dilute the stock solution to the desired concentration range for the calibration curve using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the quantification of this compound, particularly useful for trace analysis in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).[7]
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Inlet Temperature: 250 °C.[7]
-
Injection Mode: Splitless injection for trace analysis.[7]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Analyzer: Scan mode for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity.[7]
2. Sample Preparation (for water samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M sodium hydroxide.
-
Perform a liquid-liquid extraction (LLE) using a separatory funnel with methylene (B1212753) chloride.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
An internal standard can be added before injection.
3. Data Analysis:
-
Identify the characteristic ions of this compound from the mass spectrum.
-
In SIM mode, monitor the selected ions to generate the chromatogram.
-
Prepare a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
References
- 1. This compound Hydrochloride Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2024 [reports.valuates.com]
- 2. Global this compound Hydrochloride Market Size, Share and Opportunities 2025-31 [infinitymarketresearch.com]
- 3. Global this compound Market Size, Share and Opportunities 2025-31 [infinitymarketresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS [mdpi.com]
Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Chloro-2-methoxyaniline
Introduction
5-Chloro-2-methoxyaniline is a valuable aromatic amine intermediate in organic synthesis.[1] Its molecular structure, featuring a methoxy (B1213986) group, a chloro group, and an amino group on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This compound and its derivatives are utilized in medicinal chemistry for the development of new drugs and in material science for creating novel polymers and functional materials.[1] These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of this compound, primarily targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₈ClNO[2][3][4] |
| Molecular Weight | 157.60 g/mol [2][3][4] |
| Appearance | Off-white to tan, brown to dark brown, or white to light yellow crystalline powder or flakes.[4][5][6] |
| Melting Point | 77.5-83.5 °C[6], 81-83 °C (lit.)[5] |
| Boiling Point | 135 °C at 5.85 mmHg[5] |
| Purity (Typical) | ≥97.5% (GC)[6], >98.0% (GC)[4] |
| CAS Number | 95-03-4[2][3][6] |
Experimental Protocols
I. Synthesis of this compound via Reduction of 4-Chloro-1-methoxy-2-nitrobenzene
This protocol details the synthesis of this compound through the reduction of 4-chloro-1-methoxy-2-nitrobenzene using hydrazine (B178648) hydrate (B1144303) as the reducing agent and iron trichloride (B1173362) as a catalyst.[2]
Materials and Reagents:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Hydrazine hydrate (80%)
-
Iron (III) chloride (FeCl₃)
-
Activated carbon
-
Methanol (B129727) (MeOH)
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron (III) chloride (9.3 g, 10% wt), activated carbon (9.3 g, 10% wt), and methanol (1 L).[2]
-
Addition of Reducing Agent: Heat the mixture to reflux. Once refluxing, add hydrazine hydrate (80%, 186 g, 2.975 mol) drop-wise to the mixture.[2]
-
Reaction: After the complete addition of hydrazine hydrate, continue to stir the reaction mixture at reflux for 16 hours.[2]
-
Work-up:
-
Initial Purification: Wash the resulting residue with petroleum ether (2 L) to yield the crude product.[2]
Quantitative Data for Synthesis:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 4-Chloro-1-methoxy-2-nitrobenzene | 187.57 | 93 g | 0.496 | 1 |
| Hydrazine hydrate (80%) | 50.06 | 186 g | 2.975 | ~6 |
| This compound (Product) | 157.60 | 76.7 g | 0.487 | - |
| Theoretical Yield | - | 78.17 g | - | - |
| Actual Yield | - | 76.7 g[2] | - | - |
| Percent Yield | - | 98% [2] | - | - |
II. Purification of this compound
The crude product can be further purified by steam distillation followed by recrystallization to obtain high-purity this compound.[5]
A. Steam Distillation
-
Set up a steam distillation apparatus.
-
Place the crude this compound in the distillation flask with water.
-
Pass steam through the mixture. The product is volatile with steam and will co-distill.
-
Collect the distillate, which will contain the purified product and water.
-
Separate the product from the water, typically by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying the organic layer and evaporating the solvent.
B. Recrystallization
-
Solvent Selection: Choose a suitable solvent system. Aqueous ethanol (B145695) (40%) or hot water are reported to be effective.[5]
-
Dissolution: Dissolve the crude or steam-distilled product in a minimum amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analysis Type | Expected Result |
| Appearance | Off-white to tan crystalline powder or flakes.[5] |
| Melting Point | 81-83 °C[5] |
| GC Analysis | >98% purity[4] |
| ¹H NMR (300MHz, CDCl₃) | δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Safety Precautions
-
This compound is toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[7]
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
-
In case of contact, immediately take off contaminated clothing and wash the affected area with plenty of water.[7] If swallowed or inhaled, seek immediate medical attention.[7]
-
Dispose of chemical waste according to institutional and local regulations.[7]
References
- 1. Buy this compound | 95-03-4 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 95-03-4 [chemicalbook.com]
- 6. A14244.36 [thermofisher.com]
- 7. This compound | 95-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Role of 5-Chloro-2-methoxyaniline in the Synthesis of Fast Red RC Base: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Red RC Base, identified by the Colour Index as Azoic Diazo Component 10, is a crucial intermediate in the synthesis of a variety of azoic dyes. These dyes are widely utilized in the textile and pigment industries for their vibrant red hues and good fastness properties. The synthesis of the final dye is a two-step process involving the diazotization of a primary aromatic amine, in this case, 5-Chloro-2-methoxyaniline, followed by an azo coupling reaction with a suitable coupling component. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of a Fast Red RC-based azo dye, intended for researchers and professionals in chemistry and materials science.
Chemical Properties and Role of this compound
This compound is a substituted aniline (B41778) that serves as the precursor to the diazonium salt in this synthesis. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring influences the electronic properties of the molecule and, consequently, the stability and reactivity of the resulting diazonium ion. These substituents also affect the final color and properties of the azo dye.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 95-03-4 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to tan crystalline powder |
| Melting Point | 78-81 °C |
| Boiling Point | 274-276 °C |
Synthesis of Fast Red RC Azo Dye
The synthesis of the Fast Red RC azo dye involves two primary stages:
-
Diazotization of this compound: The primary amine group of this compound is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, typically a Naphthol AS derivative, to form the final azo dye. For Fast Red RC Base, a common coupling partner is N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (Azoic Coupling Component 10).
Below is a representative experimental protocol for this synthesis.
Experimental Protocol
Materials and Reagents
-
This compound
-
N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-E)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)
Part 1: Diazotization of this compound
-
In a 250 mL beaker, prepare a solution of this compound by dissolving a specific molar equivalent in a mixture of distilled water and concentrated hydrochloric acid. The acid is typically used in a 2.5 to 3 molar excess relative to the amine.
-
Cool the amine solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess (approximately 1.05 to 1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is maintained for at least 10 minutes.
-
The resulting clear, cold solution contains the 5-chloro-2-methoxybenzenediazonium chloride and should be used immediately in the next step.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve an equimolar amount of N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
To ensure complete coupling, the pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-6) by the addition of a sodium acetate solution.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a solvent mixture, to obtain a product of higher purity.
-
Dry the purified dye in a vacuum oven at a low temperature.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis. Note that the optimal conditions may vary and should be determined experimentally.
| Parameter | Value |
| Molar Ratio (Amine:Nitrite) | 1 : 1.05-1.1 |
| Molar Ratio (Amine:Coupling Component) | 1 : 1 |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-10 °C |
| Reaction Time (Diazotization) | 20-30 minutes |
| Reaction Time (Coupling) | 30-60 minutes |
| Typical Solvent | Water |
| Expected Yield | 85-95% (crude) |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Fast Red RC azo dye.
Logical Relationship of Components
Caption: Relationship of components in the synthesis of Fast Red RC.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The diazotization reaction should be carried out in a well-ventilated fume hood as nitrogen oxides may be evolved.
-
Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures at all times and used immediately after preparation.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of Fast Red RC based azo dyes from this compound is a standard and reliable method for producing vibrant red colorants. The protocols and data presented here provide a comprehensive guide for the laboratory-scale preparation of these important industrial chemicals. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity of the final product. Further research can be directed towards exploring different Naphthol AS derivatives as coupling components to generate a wider palette of red shades with varied fastness properties.
Application Notes and Protocols for the Use of 5-Chloro-2-methoxyaniline in Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-methoxyaniline in the synthesis of high-performance azo pigments. This document includes detailed experimental protocols, quantitative data for a representative pigment, and visual aids to illustrate the synthetic pathways and experimental workflows.
Introduction to this compound in Pigment Synthesis
This compound, also known by its Colour Index name Azoic Diazo Component 10 or the common name Fast Red RC Base, is a key aromatic amine intermediate in the manufacture of azoic and other azo pigments. Its chemical structure (Figure 1) allows for diazotization to form a stable diazonium salt, which then couples with various naphthol derivatives to produce a range of vibrant and durable red, bordeaux, and violet pigments. These pigments find extensive application in printing inks, paints, plastics, and textiles.
Figure 1. Chemical Structure of this compound
A simple representation of the molecular formula.
The versatility of this compound lies in its ability to be paired with a wide array of coupling components, allowing for the fine-tuning of the final pigment's color, lightfastness, and resistance properties.
Featured Pigment: C.I. Pigment Red 12
A prominent example of a pigment synthesized from this compound is C.I. Pigment Red 12 (C.I. 12385; CAS 6410-32-8). This monoazo pigment is valued for its bluish-red shade and good overall fastness properties, making it suitable for a variety of applications, including water-based inks, industrial paints, and textile printing.[1]
Quantitative Data for C.I. Pigment Red 12
The following table summarizes the key quantitative properties of C.I. Pigment Red 12. These values are typical and may vary slightly depending on the specific manufacturing process and particle size distribution.
| Property | Value | Reference |
| Physical Appearance | Red powder | [1] |
| Shade | Bluish | [1] |
| Tinting Strength (%) | 95-105 | [1] |
| Oil Absorption ( g/100g ) | 35-45 | [1] |
| Heat Resistance (°C) | 160 | [2] |
| Light Fastness (1-8 scale) | 6 | [1][2] |
| Acid Resistance (1-5 scale) | 5 | [3] |
| Alkali Resistance (1-5 scale) | 5 | [3] |
| Water Resistance (1-5 scale) | 5 | [2] |
| Xylene Resistance (1-5 scale) | 3 | [2] |
| pH Value | 6.0-8.0 | [1] |
Synthesis of C.I. Pigment Red 12
The synthesis of C.I. Pigment Red 12 involves a two-step process: the diazotization of this compound and the subsequent coupling of the resulting diazonium salt with a Naphthol AS derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and effective method is the reduction of 4-Chloro-1-methoxy-2-nitrobenzene. A particularly high yield of 98% has been reported using a system of iron (III) chloride, activated carbon, and hydrazine (B178648) hydrate (B1144303) in methanol (B129727).[1] Other common reducing systems include iron powder with an acid catalyst like formic acid, and catalytic hydrogenation.[2][3]
Q2: What are the typical starting materials for this synthesis?
A2: The primary and most direct precursor is 4-Chloro-1-methoxy-2-nitrobenzene (also known as 4-chloro-2-nitroanisole).[1][2] Synthesizing from more basic starting materials like anisole (B1667542) is possible but can lead to low yields and complex purification steps due to the formation of isomers.[4]
Q3: How can I purify the final this compound product?
A3: Common purification techniques include:
-
Recrystallization: This can be performed using water or a mixture of ethanol (B145695) and water.[5]
-
Steam Distillation: This is an effective method for removing non-volatile impurities.[5]
-
Hydrochloride Salt Formation: The crude product can be converted to its hydrochloride salt, which can be isolated and then neutralized to yield the pure amine.[2]
-
Column Chromatography: For removal of closely related impurities, column chromatography is a viable option.[3]
Q4: What are some common side reactions to be aware of?
A4: During the reduction of the nitro group, incomplete reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. Over-reduction is less common for this specific transformation. If starting from less ideal precursors, halogenation and nitration can occur at multiple positions on the aromatic ring, leading to a mixture of isomers that are difficult to separate.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient Reducing Agent: The chosen reducing agent may not be active enough or may have degraded. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 3. Poor Quality Starting Material: Impurities in the 4-Chloro-1-methoxy-2-nitrobenzene can interfere with the reaction. 4. Loss during Workup/Purification: The product may be lost during extraction or recrystallization steps. | 1. Verify Reducing Agent: Use a fresh batch of the reducing agent. Consider switching to a more robust system like Fe/NH4Cl or catalytic hydrogenation. 2. Optimize Temperature: Monitor the reaction temperature closely. For reductions with iron powder, maintaining a gentle reflux is often optimal.[2] 3. Check Starting Material Purity: Analyze the purity of the starting material by techniques like NMR or GC-MS before starting the reaction. 4. Optimize Workup: Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the amine product in the aqueous layer. Use an adequate amount of extraction solvent. |
| Product is Dark/Discolored | 1. Aerial Oxidation: Anilines, especially in solution, can be susceptible to air oxidation, leading to colored impurities. 2. Residual Iron Salts: If using iron-based reducing agents, residual iron salts can contaminate the product. 3. High Reaction Temperature: Elevated temperatures can lead to the formation of polymeric byproducts. | 1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Thorough Washing: During the workup, wash the organic layer thoroughly with water and brine to remove inorganic salts. Filtration of the crude product solution can also help. 3. Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. |
| Difficulty in Isolating the Product | 1. Product is Oily: The product may not crystallize easily if it is impure. 2. Emulsion during Extraction: The presence of fine solids (like iron oxides) can lead to the formation of a stable emulsion during aqueous workup. | 1. Purification: Attempt purification by column chromatography or convert the product to its hydrochloride salt, which is typically a crystalline solid, and then regenerate the free amine. 2. Filtration: Filter the reaction mixture through a pad of celite before extraction to remove fine solids. Adding brine can also help to break up emulsions. |
| Presence of Starting Material in Product | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Reducing Agent: The stoichiometric amount of the reducing agent may have been insufficient. | 1. Monitor Reaction: Use TLC or GC to monitor the reaction progress and ensure the disappearance of the starting material spot/peak. 2. Increase Reducing Agent: Add a slight excess of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
Experimental Protocols & Data
Protocol 1: Reduction using Iron/Hydrazine Hydrate
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Methanol
-
Iron (III) chloride (FeCl₃)
-
Activated carbon
-
Hydrazine hydrate (80%)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-Chloro-1-methoxy-2-nitrobenzene (0.496 mol), iron (III) chloride (10% wt), activated carbon (10% wt), and methanol (1 L).
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (80%, 2.975 mol) dropwise to the refluxing mixture.
-
After the addition is complete, continue stirring at reflux for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the solid catalyst and activated carbon.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting residue with petroleum ether (2 L) to obtain this compound.
Quantitative Data Comparison of Reduction Methods
| Reducing System | Starting Material | Solvent | Reaction Time | Yield | Reference |
| FeCl₃ / Activated Carbon / Hydrazine Hydrate | 4-Chloro-1-methoxy-2-nitrobenzene | Methanol | 16 h | 98% | [1] |
| Iron Powder / Formic Acid | 4-chloro-o-nitroanisole | Water | 10-12 h | Not specified | [2] |
| Polysulfide / Ammonium Salt | 4-chloro-2-nitrotoluene | Water | Not specified | 98.8% (for 5-chloro-2-methylaniline) | [6] |
| Tin(II) Chloride (SnCl₂) | 4-chloro-1-isopropyl-2-nitrobenzene | Ethanol / HCl | Not specified | Not specified (for 5-chloro-2-isopropylaniline) | [3] |
| Catalytic Hydrogenation (H₂/Pd-C) | 4-chloro-1-isopropyl-2-nitrobenzene | Ethanol or Ethyl Acetate | Not specified | Not specified (for 5-chloro-2-isopropylaniline) | [3] |
Visualized Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound | 95-03-4 [chemicalbook.com]
- 6. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Chloro-2-methoxyaniline by Steam Distillation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Chloro-2-methoxyaniline using steam distillation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using steam distillation for purifying this compound?
Steam distillation is a separation technique used for temperature-sensitive materials that are immiscible or sparingly soluble in water. The process involves bubbling steam through the crude material. The this compound, having an appreciable vapor pressure at 100°C, volatilizes along with the steam.[1] The combined vapors are then condensed, and the purified compound can be separated from the water. This method is advantageous as it allows for distillation at a temperature below the compound's actual boiling point, thus preventing decomposition.[1]
Q2: What are the key physical properties of this compound relevant to this process?
Understanding the physical properties of this compound is crucial for a successful purification. Key data is summarized in the table below. Its melting point being well above room temperature means the purified product will solidify upon cooling. Its boiling point at reduced pressure indicates it is a high-boiling compound at atmospheric pressure, making steam distillation a suitable purification method.
Q3: What typical impurities are removed during the steam distillation of this compound?
The primary synthesis route for this compound involves the reduction of 4-Chloro-1-methoxy-2-nitrobenzene.[2][3] Therefore, common impurities may include unreacted starting material, byproducts from the reduction, and non-volatile tarry substances that may form during the reaction.[1] Steam distillation is highly effective at separating the volatile aniline (B41778) from these non-volatile impurities.[1]
Q4: What are the expected characteristics of the purified product?
Purified this compound should be an off-white to tan crystalline powder or flakes.[2] Commercial products typically have a purity of 98% or greater.[4][5]
Q5: What safety precautions are necessary when handling this compound?
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It is essential to handle this chemical in a well-ventilated area, such as a fume hood.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[6]
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol [5][7] |
| Appearance | Off-white to tan crystalline powder or flakes[2] |
| Melting Point | 81 - 85 °C[6] |
| Boiling Point | 135 °C @ 7.8 mbar[6] |
| Solubility | Sparingly soluble in water[6] |
| pH | 6-7 (0.8 g/l aqueous solution)[6] |
Troubleshooting Guide
Problem: No distillate or very slow distillation rate.
-
Possible Cause 1: Insufficient Steam Generation. The steam generator may not be producing steam at a high enough rate to carry over the aniline.
-
Solution: Increase the heating rate of the steam source. Ensure all connections are secure to prevent steam leaks.
-
-
Possible Cause 2: Compound is in Salt Form. Anilines are basic. If the crude mixture is acidic, the this compound will exist as a non-volatile salt (anilinium salt).[8]
-
Solution: Before starting the distillation, ensure the mixture is alkaline. Add a base, such as sodium hydroxide (B78521) (NaOH) solution, until the mixture is distinctly basic to litmus (B1172312) or pH paper. This liberates the free aniline base, which is steam volatile.[1][8]
-
-
Possible Cause 3: Clogging. The crude material may contain solid impurities that are blocking the steam inlet or the vapor path.
-
Solution: Stop the distillation, allow the apparatus to cool, and inspect for any blockages. It may be necessary to filter the crude mixture (after making it basic) before charging it to the distillation flask.
-
Problem: The distillate is milky, but the yield of the organic layer is low upon cooling.
-
Possible Cause 1: Significant Solubility in Water. Although considered immiscible, this compound has some solubility in water, which can lead to losses in the aqueous phase of the distillate.
-
Solution: "Salt out" the product by saturating the collected distillate with sodium chloride (NaCl). This decreases the solubility of the organic compound in the aqueous layer, promoting better phase separation and improving recovery.
-
-
Possible Cause 2: Premature Termination. The distillation may have been stopped before all the volatile aniline was carried over.
-
Solution: Continue the distillation until the distillate runs clear and no more oily droplets or solid particles of this compound are observed coming over.
-
Problem: The final product is discolored (e.g., brown or dark).
-
Possible Cause 1: Aerial Oxidation. Anilines are susceptible to oxidation by air, which can cause discoloration. This tendency is increased by the presence of impurities.
-
Solution: While steam distillation should remove many impurities that promote oxidation, further purification might be necessary. Recrystallization of the steam-distilled product from hot water or 40% aqueous ethanol (B145695) can improve its color and purity.[2]
-
-
Possible Cause 2: Thermal Decomposition. Although steam distillation minimizes this risk, some decomposition can occur if the crude material is heated for an extended period before sufficient steam is passed through.
-
Solution: Ensure a steady and adequate flow of steam is introduced as soon as the distillation flask is heated.
-
Experimental Protocol: Steam Distillation of this compound
-
Preparation of the Crude Material:
-
Place the crude this compound into a round-bottom flask (the distillation flask) of appropriate size. The flask should not be more than half-full.
-
Add water to the flask to create a slurry.
-
Slowly add a concentrated solution of sodium hydroxide (NaOH) while stirring until the mixture is strongly alkaline. This converts any anilinium salts to the free base.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus. This consists of a steam generator, the distillation flask containing the crude aniline, a condenser, and a receiving flask.
-
The steam inlet tube in the distillation flask should extend below the surface of the liquid.
-
Ensure all joints are well-sealed.
-
-
Distillation Process:
-
Begin heating the steam generator to produce a steady flow of steam.
-
Gently heat the distillation flask to prevent condensation of steam within it.
-
Pass steam through the crude aniline mixture. The this compound will co-distill with the water. The distillate will appear milky or contain oily droplets/solid particles.
-
Continue the distillation until the distillate becomes clear, indicating that all the volatile aniline has been carried over.
-
-
Product Isolation and Workup:
-
Cool the receiving flask containing the distillate in an ice bath to fully crystallize the product.
-
Collect the solid this compound by vacuum filtration.
-
To maximize yield, saturate the filtrate with sodium chloride (NaCl) and re-cool to precipitate any dissolved product, then filter again.
-
Wash the collected solid with a small amount of cold water.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
-
Further Purification (Optional):
-
If the product is still discolored, perform a recrystallization from hot water or a 40% aqueous ethanol solution for further purification.[2]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound | 95-03-4 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acid base - steam distillation of 4-bromoaniline , why render it basic prior - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Recrystallization of 5-Chloro-2-methoxyaniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the recrystallization of 5-Chloro-2-methoxyaniline. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue can arise from a few factors. First, ensure the solvent is at its boiling point to maximize solubility. If the compound still does not dissolve, you may not be using a sufficient volume of solvent. Add small increments of the hot solvent until the solid dissolves completely. However, be mindful that using an excessive amount of solvent will decrease your final yield. If the compound remains insoluble even with additional hot solvent, the chosen solvent is likely unsuitable for your compound.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation upon cooling is a common problem in recrystallization and can be due to several reasons:
-
Too much solvent was used: If the solution is not saturated at the lower temperature, crystals will not form. To address this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should. To induce crystallization, you can try scratching the inner surface of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of pure this compound.
-
Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to ensure the saturation point is not reached at too high a temperature, and then allow the solution to cool more slowly.
Q4: The recovered crystals are discolored. How can I obtain a pure, colorless product?
A4: Discoloration is often due to the presence of colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and any other insoluble impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Q5: The yield of my recrystallized this compound is very low. What are the possible reasons?
A5: A low yield can result from several factors:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent this.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.
Data Presentation
Estimated Solubility of this compound
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Water | 20 | < 0.5 | Sparingly soluble in cold water. |
| Water | 100 | 1 - 2 | Moderately soluble in hot water. |
| Ethanol (B145695) | 20 | 10 - 15 | Soluble in cold ethanol. |
| Ethanol | 78 | > 30 | Very soluble in hot ethanol. |
| 40% Aqueous Ethanol | 20 | 1 - 3 | Sparingly to moderately soluble in cold mixture.[1] |
| 40% Aqueous Ethanol | 80-90 | 15 - 25 | Readily soluble in hot mixture.[1] |
| Chloroform | 25 | Sparingly Soluble | Qualitative data suggests low solubility. |
| DMSO | 25 | Sparingly Soluble | Qualitative data suggests low solubility. |
Experimental Protocols
Recrystallization of this compound from an Ethanol-Water Mixture
This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil the solution for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, pre-heated flask.
-
Addition of Anti-solvent: Heat the filtered solution back to boiling. Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture (the same ratio as the crystallization solvent) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Common impurities in commercial 5-Chloro-2-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Chloro-2-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in commercial this compound?
A1: Commercial this compound is typically synthesized via the reduction of 4-Chloro-2-nitroanisole. Therefore, the most common impurities are process-related and can include:
-
Starting Material: Unreacted 4-Chloro-2-nitroanisole.
-
Isomeric Impurities: Other chloro-methoxyaniline isomers that may be formed from impurities in the starting materials or through side reactions.
-
Intermediates: Incompletely reduced intermediates such as nitroso or azoxy compounds.
-
Byproducts: Compounds formed through side reactions during the synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can these impurities affect my downstream experiments or drug development process?
A2: The presence of impurities can have several adverse effects, including:
-
Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields, unexpected byproducts, and difficulties in purification.
-
Toxicity: Some impurities may be toxic or genotoxic, which is a major concern in drug development.
-
Physical Properties: Impurities can affect the physical properties of the final product, such as melting point, solubility, and crystal form.
-
Regulatory Issues: For pharmaceutical applications, the presence of unidentified or unquantified impurities above certain thresholds is not acceptable to regulatory agencies like the FDA and EMA.
Q3: What are the recommended analytical methods for detecting and quantifying impurities in this compound?
A3: The most common and effective analytical methods for purity testing and impurity profiling of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including non-volatile compounds and isomers. A reversed-phase C18 column with a UV detector is a common setup.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: You observe unexpected peaks in your GC-MS or HPLC chromatogram of this compound.
Possible Cause & Solution:
| Potential Impurity | Identification | Troubleshooting Steps |
| 4-Chloro-2-nitroanisole (Starting Material) | Likely to have a different retention time than the main peak. Can be confirmed by comparing with a standard or by its mass spectrum. | Improve the purification process of the final product (e.g., recrystallization, column chromatography). |
| Isomeric Impurities | May have similar retention times to the main peak, making separation challenging. | Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature program). |
| Reduction Intermediates (e.g., nitroso, azoxy compounds) | May be present in small amounts. Mass spectrometry can help in their identification. | Ensure the reduction reaction goes to completion by optimizing reaction time, temperature, and catalyst amount. |
Issue 2: Poor Yield or Side Reactions in Subsequent Synthesis Steps
Symptom: When using this compound as a starting material, you experience lower than expected yields or the formation of unknown byproducts.
Possible Cause & Solution:
The presence of unreacted starting material or other reactive impurities in your this compound can interfere with your reaction. It is crucial to start with a high-purity material. Consider re-purifying the commercial material before use.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 4-Chloro-2-nitroanisole | 89-21-4 | C₇H₆ClNO₃ | 187.58 | Unreacted starting material |
| 2-Chloro-5-methoxyaniline | 2401-24-3 | C₇H₈ClNO | 157.60 | Isomeric impurity |
| 3-Chloro-2-methoxyaniline | 58557-01-8 | C₇H₈ClNO | 157.60 | Isomeric impurity |
| 4-Chloro-2-methoxyaniline | 56430-61-6 | C₇H₈ClNO | 157.60 | Isomeric impurity |
| Azoxy/Azo compounds | - | - | - | Incomplete reduction byproduct |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
Protocol 2: HPLC Method for Purity Determination
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B.
Mandatory Visualization
Caption: Workflow for the analysis of impurities in this compound.
Caption: Synthesis pathway and potential impurity formation.
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-methoxyaniline Reduction
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the reduction of 5-Chloro-2-methoxyaniline from its nitro precursor, 4-Chloro-1-methoxy-2-nitrobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, resulting in a low yield of this compound. What are the common causes and solutions?
A1: Incomplete reduction is a frequent issue. Consider the following troubleshooting steps:
-
Catalyst Activity (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel, it may be poisoned or deactivated. Ensure the catalyst is fresh and not exposed to contaminants like sulfur or thiols.[1][2] Catalyst loading might also need optimization; try increasing the weight percentage of the catalyst.
-
Reducing Agent Stoichiometry: For chemical reductions (e.g., SnCl₂, Fe, Hydrazine (B178648) Hydrate), ensure you are using a sufficient molar excess of the reducing agent. Check the purity and hydration state of reagents like SnCl₂·2H₂O.
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Mixing and Mass Transfer: In heterogeneous reactions (e.g., solid catalyst in a liquid), vigorous stirring is crucial to ensure efficient contact between reactants.
Q2: I am observing significant dehalogenation, yielding 2-methoxyaniline as a major byproduct. How can I prevent this?
A2: The carbon-chlorine bond in the starting material is susceptible to cleavage (hydrogenolysis), especially during catalytic hydrogenation.
-
Choice of Catalyst: Palladium on carbon (Pd/C) is highly active for hydrogenation but is also known to promote dehalogenation.[3] Consider switching to a less aggressive catalyst.
-
Catalyst Modifiers/Additives: The addition of certain inhibitors can suppress dehalogenation.
-
Adding organic ligands like triphenylphosphine (B44618) (PPh₃) or inorganic species like sodium vanadate (B1173111) (NaVO₃) can modify the catalyst surface and enhance selectivity.[6][7]
-
Adding morpholine (B109124) or other specific amines has also been shown to reduce halogen elimination.[8]
-
-
Alternative Reducing Agents: Metal-in-acid reductions are generally excellent for preserving the halogen substituent.
-
Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate is a mild and highly selective method.[1]
-
Iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a robust and cost-effective alternative that is selective for the nitro group.[1][2]
-
Q3: My final product is discolored, and I see unexpected side products. What could be forming?
A3: Discoloration and side products often arise from over-reduction or side reactions.
-
Azo/Azoxy Compounds: Incomplete reduction, especially under neutral or basic conditions, can lead to the formation of dimeric azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, which are often colored.[9] Ensure sufficient reducing agent and appropriate pH are used.
-
Hydroxylamine (B1172632) Intermediates: The reduction proceeds via a nitroso and then a hydroxylamine intermediate. Accumulation of these intermediates can lead to side reactions. Certain catalyst systems, like those modified with vanadium, can help ensure the rapid conversion of hydroxylamine to the desired amine.[6]
-
Oxidation: The final aniline (B41778) product can be sensitive to air oxidation, leading to discoloration. It is advisable to work up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and store the final product protected from light and air.
Data Presentation: Comparison of Reduction Methods
The following table summarizes various reaction conditions for the reduction of halogenated nitroaromatics, providing a basis for optimizing the synthesis of this compound.
| Reducing Agent / Catalyst | Solvent(s) | Temperature | Pressure (H₂) | Typical Yield | Selectivity Notes | Reference(s) |
| Catalytic Hydrogenation | ||||||
| H₂ / Pd/C (10%) | Ethanol, Ethyl Acetate | Room Temp. | 1 - 3 atm | >90% | High risk of dehalogenation.[3] | [1][3] |
| H₂ / Raney Nickel | Ethanol, Methanol (B129727) | Room Temp. | 1 - 3 atm | High | Preferred over Pd/C to prevent dehalogenation of chloroarenes.[3] | [3][10] |
| H₂ / Pt-V/C | THF, 2-MeTHF, Anisole | 80 - 110 °C | 5 - 50 atm | High | Excellent selectivity against dehalogenation.[4] | [4][5] |
| Chemical Reduction | ||||||
| Hydrazine Hydrate (B1144303) / FeCl₃ / Activated Carbon | Methanol | Reflux | N/A | ~98% | High yield and selectivity reported for this specific transformation. | [11] |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | N/A | >90% | Mild and highly selective; avoids dehalogenation.[1] | [1][3] |
| Fe / HCl or Acetic Acid | Ethanol, Water | Reflux | N/A | High | Robust, inexpensive, and selective for the nitro group.[1][2] | [1][2] |
| Sodium Polysulfide (Na₂Sₓ) | Water | 30 - 105 °C | N/A | ~87% | Alternative method, avoids catalytic poisoning issues. | [12] |
Visualizations
Experimental & Troubleshooting Workflows
Caption: A general workflow for the reduction experiment.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Reduction using Hydrazine Hydrate and FeCl₃
This method is based on a reported high-yield synthesis for this specific transformation.[11]
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Methanol (MeOH)
-
Iron (III) Chloride (FeCl₃)
-
Activated Carbon
-
Hydrazine Hydrate (80% solution in water)
-
Petroleum Ether
-
Standard laboratory glassware, reflux condenser, and heating mantle
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add 4-Chloro-1-methoxy-2-nitrobenzene (1 equivalent), methanol (approx. 10 mL per gram of starting material), iron (III) chloride (0.1 eq), and activated carbon (0.1 eq by weight relative to starting material).
-
Heat the mixture to reflux with vigorous stirring.
-
Once refluxing, add hydrazine hydrate (5-6 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic.
-
After the addition is complete, continue stirring at reflux for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and activated carbon. Wash the filter cake with a small amount of methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by washing with petroleum ether to yield this compound as a solid. Further purification can be achieved by recrystallization from aqueous ethanol.[13]
Protocol 2: Selective Catalytic Hydrogenation using Raney Nickel
This protocol is a general method designed to minimize dehalogenation.[3]
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Ethanol or Methanol
-
Raney Nickel (50% slurry in water)
-
Hydrogenation vessel (e.g., Parr shaker or H-Cube)
-
Hydrogen gas source
-
Celite for filtration
Procedure:
-
Carefully wash the Raney Nickel catalyst with the chosen reaction solvent (ethanol or methanol) to remove the water. Perform this in a fume hood and away from ignition sources, as Raney Nickel can be pyrophoric.
-
In a hydrogenation vessel, dissolve 4-Chloro-1-methoxy-2-nitrobenzene (1 equivalent) in the solvent.
-
Under an inert atmosphere (N₂ or Ar), carefully add the washed Raney Nickel catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-3 atm or ~50 psi).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases (or TLC indicates completion), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify as needed by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 7. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 13. This compound | 95-03-4 [chemicalbook.com]
Side reactions to avoid during the synthesis of 5-Chloro-2-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Chloro-2-methoxyaniline. The primary focus is on identifying and mitigating side reactions to ensure high product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the reduction of its corresponding nitroaromatic precursor, 4-Chloro-2-nitroanisole (also known as 4-chloro-1-methoxy-2-nitrobenzene). This transformation can be achieved using various reducing agents and catalytic systems.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions of concern are:
-
Dehalogenation: The loss of the chlorine atom from the aromatic ring to form 2-methoxyaniline.
-
Formation of Azo and Azoxy Compounds: Condensation of reaction intermediates can lead to the formation of colored impurities such as azo and azoxy derivatives.
-
Incomplete Reduction: The reduction of the nitro group may stall at intermediate stages, resulting in the presence of nitroso or hydroxylamine (B1172632) species in the final product.
Q3: How can I minimize the dehalogenation of the starting material?
A3: Dehalogenation is a common issue, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[1] To minimize this side reaction, consider the following strategies:
-
Choice of Reducing Agent: Employ non-catalytic reduction methods using reagents like stannous chloride (SnCl₂) or iron powder in an acidic medium (Fe/HCl).[2] These methods are generally less prone to causing dehalogenation.
-
Catalyst Selection: If catalytic hydrogenation is preferred, Raney Nickel can be a better alternative to Pd/C for substrates with halogen substituents.
-
Control of Reaction Conditions: Milder reaction conditions, such as lower temperatures and pressures, can help reduce the incidence of dehalogenation.[1]
Q4: What causes the formation of colored impurities, and how can they be avoided?
A4: Colored impurities are often azo and azoxy compounds formed from the condensation of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. Their formation is influenced by the reaction pH. To avoid these impurities:
-
Maintain Acidic or Neutral pH: The formation of azo and azoxy compounds is often favored under alkaline conditions. Conducting the reduction in an acidic or neutral medium can suppress their formation.
-
Ensure Complete Reduction: Driving the reaction to completion will consume the intermediates that lead to these byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time.- Increase the amount of reducing agent.- Optimize the reaction temperature. |
| Significant dehalogenation. | - Switch to a non-dehalogenating reducing agent like SnCl₂ or Fe/HCl.- If using catalytic hydrogenation, replace Pd/C with Raney Nickel. | |
| Presence of a Dehalogenated Impurity (2-methoxyaniline) | Use of a highly active hydrogenation catalyst (e.g., Pd/C). | - See "Significant dehalogenation" above. |
| Harsh reaction conditions (high temperature/pressure). | - Reduce the reaction temperature and/or pressure. | |
| Product is Colored (Yellow, Orange, or Red) | Formation of azo or azoxy byproducts. | - Ensure the reaction medium is not alkaline.- Use a stronger reducing agent or longer reaction time to ensure complete reduction of intermediates. |
| Presence of unreacted 4-Chloro-2-nitroanisole (which is often yellow). | - Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. | |
| Presence of Multiple Unidentified Impurities | Non-selective reduction or degradation. | - Re-evaluate the choice of reducing agent and solvent.- Purify the starting material to remove any potential interfering substances. |
| Reaction temperature is too high. | - Lower the reaction temperature and monitor for improvement in the impurity profile. |
Data Presentation: Comparison of Reduction Methods
The following table summarizes the effectiveness of different reduction methods for the synthesis of substituted anilines, providing an indication of their suitability for the synthesis of this compound.
| Method | Starting Material | Product | Yield (%) | Key Observations/Side Products | Reference |
| Hydrazine (B178648) Hydrate (B1144303)/FeCl₃/Activated Carbon | 4-Chloro-1-methoxy-2-nitrobenzene | This compound | 98% | High yield and purity reported. | [3] |
| SnCl₂·2H₂O / Ethanol (B145695) | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloroaniline | >99% | Excellent yield with no detectable debenzylated or dechlorinated side-products. | [4] |
| Fe / Acetic Acid / Ethanol / Water | 3-Nitroanisole | 3-Methoxyaniline | 89% | Good yield with tolerance for other functional groups. | [2] |
| Hydrazine Hydrate / Pd/C | Halogenated nitroarenes | Halogenated anilines | Good | Selectivity is dependent on reaction conditions; dehalogenation can be controlled. | [1][5] |
Experimental Protocols
Method 1: Reduction with Hydrazine Hydrate and Iron(III) Chloride
This protocol is adapted from a patented procedure for the synthesis of this compound.[3]
Reactants:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Hydrazine hydrate (80%)
-
Iron(III) chloride (FeCl₃)
-
Activated carbon
-
Methanol
Procedure:
-
To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride (10% wt), and activated carbon (10% wt) in methanol, add hydrazine hydrate (80%) dropwise.
-
After the addition is complete, stir the reaction mixture at reflux for 16 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate under vacuum.
-
Wash the residue with petroleum ether to yield this compound.
Method 2: Reduction with Stannous Chloride (SnCl₂)
This protocol is based on a general and highly effective method for the reduction of substituted chloronitrobenzenes.[4]
Reactants:
-
4-Chloro-2-nitroanisole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a solution of tin(II) chloride dihydrate in ethanol and concentrated HCl.
-
Heat the mixture to 70 °C to obtain a clear solution.
-
To the hot solution, add 4-Chloro-2-nitroanisole portion-wise, maintaining a gentle reflux.
-
After the addition, continue heating for approximately 1.5 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and precipitate the aniline (B41778) hydrochloride salt.
-
Collect the solid by filtration and wash with water.
-
To obtain the free base, treat the hydrochloride salt with a 2N NaOH solution and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A troubleshooting workflow for identifying and mitigating common impurities.
Signaling Pathway of Side Reaction Formation
Caption: Reaction pathways leading to the desired product and major side products.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling guidelines to prevent degradation of 5-Chloro-2-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and troubleshooting of 5-Chloro-2-methoxyaniline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is also recommended to protect it from light, as it is a light-sensitive compound.[3]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent degradation.
Q3: What are the hazardous decomposition products of this compound?
A3: Upon decomposition, this compound can release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]
Q4: What are the primary degradation pathways for this compound?
A4: Based on the behavior of similar aniline (B41778) compounds, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Oxidation may lead to the formation of colored impurities, while exposure to light can cause photolytic degradation.
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation of this compound, which is typically an off-white to tan crystalline powder, may be indicated by a change in color, such as darkening.[3] For a definitive assessment of purity, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy are recommended.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Discoloration of the solid compound (darkening) | Exposure to light or air (oxidation). | Store the compound in an amber vial or a light-blocking container, and in an inert atmosphere (e.g., under argon or nitrogen). For long-term storage, refrigeration is recommended. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound due to improper handling or storage. Contamination from solvents or other reagents. | Review storage and handling procedures. Ensure solvents are of high purity and free of oxidizing agents. Perform a forced degradation study to identify potential degradation products. |
| Low yield or formation of side products in a reaction | Degradation of this compound before or during the reaction. Reaction conditions (e.g., high temperature, presence of oxidizing agents) promoting degradation. | Use freshly opened or properly stored this compound. Degas solvents and run the reaction under an inert atmosphere. Optimize reaction temperature and avoid incompatible reagents. |
| Inconsistent experimental results | Variable purity of this compound between batches. Gradual degradation of the stock solution. | Qualify each new batch of the compound for purity before use. Prepare fresh solutions for sensitive experiments and avoid long-term storage of solutions. |
Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes key stability-related information.
| Parameter | Value/Information | Source |
| Appearance | Off-white to tan crystalline powder or flakes | [3] |
| Melting Point | 81 - 85 °C | [4] |
| Boiling Point | 135 °C @ 7.8 mbar | [4] |
| Decomposition Temperature | > 220°C | [4] |
| Light Sensitivity | Light Sensitive | [3] |
| Incompatibilities | Strong oxidizing agents | [4] |
| pH Stability | Likely susceptible to degradation under strongly acidic or basic conditions, a common characteristic of anilines. | Inferred from general chemical knowledge. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method validation and optimization may be required for specific instrumentation and applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Solvents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
5. Analysis:
-
Inject the prepared sample and a reference standard solution.
-
The purity is calculated based on the area percentage of the main peak.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities and degradation products.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the concentration.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
4. Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
5. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a library database (e.g., NIST) and the mass spectrum of the this compound reference standard.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and quality control.
References
Troubleshooting guide for incomplete reactions involving 5-Chloro-2-methoxyaniline
Welcome to the technical support center for 5-Chloro-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites. The most reactive site is the amino group (-NH2), which is a good nucleophile and readily undergoes reactions such as acylation, alkylation, and diazotization. The second site is the aromatic ring, which can participate in electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The chloro and methoxy (B1213986) groups activate the ring towards substitution, but the positions ortho and para to the amino group are the most activated.
Q2: How does the substitution pattern of this compound influence its reactivity?
A2: The methoxy group (-OCH3) at the 2-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and increases the nucleophilicity of the amino group. The chloro group (-Cl) at the 5-position is an electron-withdrawing group via induction but an electron-donating group via resonance. The interplay of these electronic effects, along with steric hindrance from the ortho-methoxy group, can influence reaction rates and regioselectivity. For instance, the ortho-methoxy group can sterically hinder reactions at the amino group.
Q3: What are the typical purification methods for reaction mixtures containing this compound and its derivatives?
A3: Common purification techniques include:
-
Recrystallization: Effective for purifying solid products. Common solvent systems include ethanol/water or toluene (B28343).[1]
-
Column Chromatography: Useful for separating the desired product from unreacted starting materials and side products, especially for non-crystalline compounds.
-
Steam Distillation: Can be used to purify the starting material, this compound, itself.[2]
-
Acid-Base Extraction: Being an amine, this compound and its basic derivatives can be separated from neutral or acidic impurities by extraction with an aqueous acid, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides for Incomplete Reactions
Below are troubleshooting guides for common reactions where this compound is used as a starting material.
Incomplete N-Acylation (Amide Bond Formation)
Problem: Low yield of the desired N-acylated product when reacting this compound with an acylating agent (e.g., acyl chloride, anhydride).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reduced Nucleophilicity | The methoxy group at the ortho position can cause steric hindrance, slowing down the reaction. Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a coupling agent like DCC or EDC/HOBt. |
| Base Incompatibility | An inappropriate base or insufficient amount of base can lead to the accumulation of HCl (if using an acyl chloride), which protonates the starting aniline (B41778) and deactivates it. Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). |
| Side Reactions | At high temperatures, di-acylation or other side reactions might occur. Monitor the reaction closely using TLC or LC-MS and optimize the temperature to favor the formation of the desired product. |
| Poor Solubility | The starting material or product may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Screen for a solvent in which all reactants are soluble. Common solvents for acylation include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). |
Experimental Protocol: General N-Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Incomplete Sandmeyer Reaction
Problem: Low yield of the desired product (e.g., aryl chloride, bromide, or cyanide) after diazotization of this compound followed by reaction with a copper(I) salt.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Diazotization | The formation of the diazonium salt is crucial. Ensure the reaction is carried out at a low temperature (0-5 °C) to prevent decomposition of the unstable diazonium salt. Use a slight excess of sodium nitrite (B80452) and ensure it is added slowly to a solution of the aniline in a strong acid (e.g., HCl, H2SO4). |
| Premature Decomposition of Diazonium Salt | Diazonium salts are thermally unstable. Maintain a low temperature throughout the diazotization and the subsequent Sandmeyer reaction. |
| Insufficient Copper(I) Catalyst | The copper(I) salt is a catalyst. Ensure a stoichiometric amount is used as per the specific protocol. The freshness and quality of the Cu(I) salt are also important. |
| Side Reactions | Phenol formation can be a significant side reaction if water is present and the temperature is not controlled. Ensure anhydrous conditions for the Sandmeyer reaction if possible and maintain low temperatures. |
Experimental Protocol: Sandmeyer Reaction (Chlorination Example)
-
Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) chloride (1.0-1.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[1]
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography.
Incomplete Buchwald-Hartwig Amination
Problem: Low conversion in the palladium-catalyzed cross-coupling of this compound with an aryl halide/triflate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is set up under an inert atmosphere (e.g., using a glovebox or Schlenk line technique). Use high-purity, anhydrous solvents and reagents. |
| Incorrect Ligand Choice | The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands are often required. For an electron-rich aniline like this compound, a less electron-rich ligand might be beneficial. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate combination. |
| Base Strength/Solubility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base can also be a factor; consider using a soluble organic base or a combination of bases. |
| Steric Hindrance | The ortho-methoxy group on this compound can sterically hinder the coupling reaction. Higher reaction temperatures and longer reaction times may be necessary. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add the aryl halide/triflate (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for N-Acylation of Substituted Anilines
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 | >95 |
| Benzoyl Chloride | Pyridine | THF | RT | 4 | 90-98 |
| Acetic Anhydride | None | Acetic Acid | 100 | 1 | >90 |
| Carboxylic Acid/EDC | DIPEA | DMF | 0 to RT | 12 | 70-90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Table 2: Comparison of Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Buchwald-Hartwig | Pd(OAc)2 | SPhos | K2CO3 | t-AmylOH | 110 | 85-95 |
| Suzuki Coupling | Pd(PPh3)4 | PPh3 | K2CO3 | Dioxane/H2O | 90 | 70-90 |
| Heck Coupling | Pd(OAc)2 | P(o-tol)3 | Et3N | DMF | 100 | 60-80 |
Note: These are general conditions and optimization is often required for specific substrates.
Visualizations
Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting incomplete chemical reactions.
Synthetic Pathway of Dasatinib
Caption: Simplified synthetic pathway of Dasatinib highlighting the role of this compound.
References
Technical Support Center: Purification of 5-Chloro-2-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxyaniline. Here, you will find detailed information on how to remove color impurities and enhance the purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound sample colored? It is supposed to be an off-white to tan crystalline solid.
A1: The discoloration of this compound, often appearing as a yellow, brown, or even dark green hue, is primarily due to the formation of oxidation and polymerization byproducts.[1] Anilines, as a class of compounds, are susceptible to degradation upon exposure to air, light, and trace impurities, leading to highly colored polymeric species. The presence of residual starting materials or byproducts from the synthesis can also contribute to the initial coloration.
Q2: I performed a purification step, but my yield is significantly lower than expected. What could be the reason?
A2: Low recovery of your purified product can stem from several factors depending on the chosen purification method:
-
Recrystallization: Using an excessive volume of solvent, cooling the solution too rapidly which can trap impurities and lead to the formation of fine crystals that are difficult to collect, or incomplete precipitation can all lead to a reduced yield.[1]
-
Activated Carbon Treatment: Using an excessive amount of activated carbon can lead to the adsorption of the desired product along with the impurities. The grade of activated carbon and the contact time are also critical factors.
-
Column Chromatography: Improper selection of the stationary phase or eluent can result in the irreversible adsorption of the product to the column or co-elution with impurities.[1]
Q3: After purification, I still observe unknown peaks in my analytical data (e.g., HPLC, GC-MS). What are the possible sources of these impurities?
A3: Persistent impurities post-purification can be:
-
Isomeric Impurities: Positional isomers of this compound that were not effectively separated by the chosen purification method.
-
Residual Solvents: Solvents used during the reaction or purification that were not completely removed.
-
Degradation Products: The compound may have partially degraded during the purification process, especially if excessive heat was applied.
-
Byproducts from Synthesis: Complex byproducts formed during the synthesis that have similar physical properties to the desired product.
Q4: Can I use any activated carbon to decolorize my this compound solution?
A4: While various types of activated carbon can be effective, the choice of carbon can influence the efficiency of decolorization. Wood-based activated carbon with a predominantly macroporous structure is often effective for removing large organic color bodies.[2] It is advisable to perform a small-scale test with a few different types of activated carbon to determine the most effective one for your specific impurity profile. The amount of carbon used should also be optimized to maximize impurity removal while minimizing product loss.
Purification Method Performance
The following table summarizes the expected purity and yield for the purification of substituted anilines using various methods. While this data is for analogous compounds, it provides a reasonable expectation for the purification of this compound.
| Purification Method | Compound Example | Purity Achieved (%) | Yield (%) | Reference |
| Recrystallization | 5-Chloro-2-nitroaniline | >99 | ~90 | [3] |
| 2-Bromo-5-methylaniline | >98 | 85-90 | [3] | |
| Column Chromatography | 2,4-Dichloroaniline | >99 | ~95 | [3] |
| 3-Chloroaniline | >99 | ~92 | [3] | |
| Vacuum Distillation | 5-Chloro-2-methylaniline | >99.5 | ~98 | [3][4] |
Experimental Protocols
Below are detailed experimental protocols for the most common methods to remove color impurities from this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 40% aqueous ethanol (B145695) or water)[5]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent. A good solvent will dissolve the crude product when hot but sparingly when cold. 40% aqueous ethanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Activated Carbon Treatment
This method is highly effective for removing colored impurities.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, methanol)
-
Powdered activated carbon
-
Erlenmeyer flask with a stir bar
-
Heating mantle or hot plate
-
Filter aid (e.g., Celite)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent in an Erlenmeyer flask.
-
Addition of Activated Carbon: Add a small amount of powdered activated carbon (typically 1-5% by weight of the solute).
-
Heating and Stirring: Gently heat the mixture with stirring for 15-30 minutes. Avoid boiling, as this can cause bumping.
-
Filtration: Allow the mixture to cool slightly. Add a small amount of filter aid (e.g., Celite) to the mixture. Filter the mixture through a pad of filter aid in a Buchner funnel to remove the activated carbon.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product. The product can then be further purified by recrystallization if necessary.
Protocol 3: Column Chromatography
Column chromatography is ideal for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (or alumina)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
This logical flow diagram outlines the decision-making process for troubleshooting common issues encountered during the purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
Technical Support Center: Synthesis of 5-Chloro-2-methoxyaniline
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scaled-up synthesis of 5-Chloro-2-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up from a laboratory batch to industrial production introduces several critical challenges.[1] Key issues include:
-
Thermal Management: The primary synthesis route, the reduction of a nitro group, is often exothermic. In larger reactors, inefficient heat dissipation can lead to temperature gradients, causing localized overheating, which in turn can result in side reactions and impurity formation.[1]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more difficult. Poor mass transfer can lead to incomplete reactions and localized concentration spikes of reagents, compromising yield and purity.[1]
-
Impurity Profile Amplification: Minor side reactions that are negligible at the lab scale can become significant sources of impurities in larger batches, complicating purification efforts.[1]
-
Work-up and Purification: Isolating and purifying large quantities of the product presents logistical challenges. Techniques like column chromatography that are feasible in the lab may not be economically viable at scale, necessitating a focus on crystallization or distillation.[2][3]
Q2: What is the typical starting material for this synthesis and what are the key reaction types?
A2: The most common precursor for synthesizing this compound is 4-Chloro-1-methoxy-2-nitrobenzene (also known as 4-Chloro-2-nitroanisole).[4][5] The synthesis is primarily a reduction of the nitro group (-NO₂) to an amine group (-NH₂). Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using reagents like iron/HCl, SnCl₂, or hydrazine (B178648) hydrate (B1144303) with an iron catalyst.[4][6]
Q3: My final product has a dark coloration. What are the likely causes and how can I prevent this?
A3: Dark coloration (typically yellow to brown) in aniline (B41778) derivatives is usually caused by the formation of oxidation and polymerization byproducts.[7] This can be exacerbated by:
-
Exposure to air and light during the reaction or work-up.
-
Trace metal impurities from reagents or the reactor vessel.
-
Residual starting material or reaction byproducts.
To prevent discoloration, consider blanketing the reaction and storage vessels with an inert gas like nitrogen, using high-purity reagents, and ensuring the final product is stored away from light and air.[7]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps |
|---|---|
| Incomplete Reaction | - Monitor reaction progress using TLC or HPLC to ensure full consumption of the starting material. - Optimize reaction temperature and time. Inadequate heating or insufficient reaction time can lead to low conversion. - Ensure efficient mixing to improve contact between reactants and catalysts.[1] |
| Product Loss During Work-up | - When performing liquid-liquid extractions, ensure the pH is appropriately adjusted to keep the aniline in the organic phase. - Minimize product loss during solvent removal by using a rotary evaporator under controlled temperature and pressure. |
| Degradation of Product | - If the reaction is highly exothermic, implement better temperature control (e.g., slower addition of reagents, improved reactor cooling) to prevent degradation.[1] - Avoid overly harsh acidic or basic conditions during work-up. |
Problem 2: High Impurity Levels
| Potential Cause | Troubleshooting Steps |
|---|---|
| Side Reactions | - Formation of Regioisomers: Ensure the regioselectivity of the starting material is high. Impurities in the 4-Chloro-1-methoxy-2-nitrobenzene can lead to isomeric aniline byproducts.[2] - Dehalogenation: Harsh reductive conditions can sometimes lead to the loss of the chlorine atom. Consider using a milder reducing agent or optimizing catalyst loading and reaction time.[2] |
| Residual Starting Material | - Drive the reaction to completion by increasing the reaction time or temperature slightly. - Adjust the stoichiometry of the reducing agent. |
| Catalyst Poisoning | - In catalytic hydrogenations, impurities in the starting material or solvent can poison the catalyst, leading to an incomplete reaction. Ensure high-purity inputs.[8] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of this compound and related compounds.
Table 1: Synthesis Yield and Purity Data
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Chemical Reduction | 4-Chloro-1-methoxy-2-nitrobenzene | Hydrazine hydrate, FeCl₃, Active Carbon | 98% | Not specified | [4] |
| Sulfide Reduction* | 4-Chloro-2-nitrotoluene | Sodium Polysulfide, Ammonium Salt | 98.5 - 98.9% | ~99.8% | [8] |
Data for the analogous compound 5-Chloro-2-methylaniline.
Table 2: Comparison of Purification Techniques for Chloroanilines
| Method | Typical Purity Achieved (%) | Typical Yield (%) | Scalability | Notes | Source |
|---|---|---|---|---|---|
| Recrystallization | >98% | 80 - 90% | Good | Effective for removing small amounts of impurities. Solvent choice is critical. | [9] |
| Column Chromatography | >99% | ~95% | Poor | Not generally economically viable for large-scale production. | [2][9] |
| Vacuum Distillation | High | High | Excellent | Most efficient method for large-scale purification of thermally stable anilines. |[2][7] |
Experimental Protocols
Protocol 1: Synthesis via Chemical Reduction of 4-Chloro-1-methoxy-2-nitrobenzene [4]
This protocol is based on a lab-scale synthesis and serves as a starting point for process development.
-
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Methanol
-
Iron (III) chloride (FeCl₃)
-
Active carbon
-
Hydrazine hydrate (80%)
-
Petroleum ether
-
-
Procedure:
-
Set up a reflux apparatus with a dropping funnel and a magnetic stirrer.
-
Charge the reaction flask with 4-chloro-1-methoxy-2-nitrobenzene, iron trichloride (B1173362) (10% wt), active carbon (10% wt), and methanol.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate drop-wise to the refluxing mixture.
-
After the addition is complete, continue stirring at reflux for 16 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and filter it to remove the solid catalysts.
-
Evaporate the solvent from the filtrate under vacuum.
-
Wash the resulting residue with petroleum ether to yield this compound.
-
Protocol 2: Purification by Vacuum Distillation [7][9]
This is a general procedure for purifying anilines at scale.
-
Materials:
-
Crude this compound
-
Distillation apparatus suitable for vacuum
-
Vacuum pump
-
Heating mantle
-
Boiling chips
-
-
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Charge the distillation flask with the crude this compound and a few boiling chips.
-
Begin to gradually reduce the pressure inside the apparatus using the vacuum pump.
-
Once the desired vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly re-introducing air.
-
Visualizations
The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for scaling up aniline synthesis.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 95-03-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Analytical techniques for detecting byproducts in 5-Chloro-2-methoxyaniline reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting byproducts in reactions involving 5-Chloro-2-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in reactions involving this compound?
A1: Common byproducts can originate from the starting materials, side reactions, or degradation. Key potential impurities include:
-
Isomeric Impurities: Positional isomers such as 2-Chloro-5-methoxyaniline and 4-Chloro-2-methoxyaniline may be present if the starting materials are not pure.
-
Starting Material Carryover: In the common synthesis of this compound via the reduction of 4-chloro-1-methoxy-2-nitrobenzene, unreacted starting material is a likely impurity.[1]
-
Under-reduced Intermediates: The reduction of the nitro group may not go to completion, leading to intermediates such as nitroso or hydroxylamine (B1172632) species.
-
Over-reduction or Dehalogenation Products: Under harsh reductive conditions, the chloro group may be removed, yielding 2-methoxyaniline.
-
Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of colored impurities, such as (chloro)benzoquinone imines.
-
Ring-Cleavage Products: Under certain reaction conditions, cleavage of the aromatic ring can occur.[1]
Q2: Which analytical techniques are most suitable for detecting these byproducts?
A2: The most effective analytical techniques for identifying and quantifying byproducts in this compound reactions are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile and thermally sensitive byproducts. A UV detector is commonly used for aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile byproducts. The mass spectrometer provides structural information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown byproducts, especially when isolated. Both ¹H and ¹³C NMR are valuable.
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: A multi-step approach is recommended:
-
Mass Spectrometry (MS): If using GC-MS or LC-MS, the mass spectrum of the unknown peak can provide the molecular weight and fragmentation pattern, offering clues to its structure.
-
Spiking Studies: If you have a reference standard for a suspected byproduct, you can "spike" your sample with a small amount of the standard. If the unknown peak increases in area, it is likely the same compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown compound.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), NMR spectroscopy can provide detailed structural information for unambiguous identification.
Troubleshooting Guides
HPLC Analysis
Issue: Unexpected peaks observed in the HPLC chromatogram.
dot
Caption: HPLC Troubleshooting Workflow.
Troubleshooting Table:
| Observation | Potential Cause | Suggested Action |
| Early eluting peak | More polar byproduct | Increase the aqueous portion of the mobile phase. |
| Late eluting peak | Less polar byproduct | Increase the organic portion of the mobile phase. |
| Broad peak | Co-elution or secondary interactions | Optimize mobile phase pH or try a different column chemistry. |
| Peak with a shoulder | Co-eluting impurity | Improve separation by adjusting the gradient or mobile phase composition. |
Quantitative Data Example:
| Byproduct | Typical Retention Time (min) | Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 4-chloro-1-methoxy-2-nitrobenzene | 12.5 | 254 | 0.01% | 0.03% |
| 2-Chloro-5-methoxyaniline | 8.2 | 245 | 0.02% | 0.05% |
| 2-methoxyaniline | 6.5 | 240 | 0.02% | 0.05% |
GC-MS Analysis
Issue: Poor peak shape or low sensitivity for this compound or its byproducts.
dot
Caption: GC-MS Troubleshooting Workflow.
Troubleshooting Table:
| Observation | Potential Cause | Suggested Action |
| Tailing peak for aniline (B41778) compounds | Active sites in the inlet or column | Use a deactivated inlet liner; check column for degradation. |
| No peak or very small peak | Compound degradation in the hot inlet | Lower the inlet temperature; use a pulsed splitless injection. |
| Broad peaks for all compounds | Poor chromatography | Check for leaks in the system; ensure proper carrier gas flow rate. |
| Co-eluting peaks | Insufficient separation | Optimize the oven temperature program (slower ramp rate). |
Quantitative Data Example:
| Byproduct | Typical Retention Time (min) | Key Mass Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 4-chloro-1-methoxy-2-nitrobenzene | 15.8 | 187, 157, 142 | 0.005% | 0.015% |
| 2-Chloro-5-methoxyaniline | 11.3 | 157, 142, 114 | 0.01% | 0.03% |
| 2-methoxyaniline | 9.7 | 123, 108, 92 | 0.01% | 0.03% |
Experimental Protocols
HPLC-UV Method for Analysis of this compound and Related Substances
This method is adapted from established procedures for analyzing chloroanilines and related compounds.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
Time (min) % A % B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute as necessary.
GC-MS Method for Analysis of Volatile Impurities
This protocol is a general method suitable for volatile aromatic amines and can be optimized for specific needs.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Elucidation
This is a general procedure for obtaining ¹H and ¹³C NMR spectra of purified byproducts.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Number of scans: 16-64 (adjust for concentration).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Number of scans: 1024 or more (adjust for concentration and time).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Further Experiments: For complex structures, consider 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
dot
Caption: Overall Analytical Workflow.
References
Managing exothermic reactions in 5-Chloro-2-methoxyaniline synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 5-Chloro-2-methoxyaniline. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, focusing on the reduction of 4-chloro-1-methoxy-2-nitrobenzene.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (Runaway Reaction) | 1. Addition of reducing agent is too fast. 2. Inadequate cooling of the reaction vessel. 3. Incorrect solvent with a low boiling point. 4. High concentration of reactants. | 1. Immediately stop the addition of the reducing agent. 2. Increase cooling by adding more ice, dry ice, or lowering the cryostat temperature. 3. If safe, add a pre-chilled, high-boiling point solvent to dilute the reaction mixture. 4. For future experiments, reduce the rate of addition, ensure efficient stirring, and use a more dilute solution. |
| Low or no conversion of starting material | 1. Deactivated catalyst (in catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Low reaction temperature. | 1. Use a fresh batch of catalyst. Ensure the catalyst was not exposed to air or moisture for an extended period.[1] 2. Recalculate the stoichiometry and ensure the correct molar equivalents of the reducing agent are used. 3. Gradually and carefully increase the reaction temperature while monitoring for any exotherm. |
| Formation of dark, tar-like byproducts | 1. Overheating of the reaction mixture. 2. Presence of impurities in the starting materials or solvent. 3. Side reactions due to prolonged reaction time. | 1. Improve temperature control measures. 2. Use purified starting materials and dry solvents. 3. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. |
| Product is contaminated with unreacted starting material | 1. Incomplete reaction. 2. Insufficient reaction time. | 1. Increase the reaction time or slightly and carefully increase the temperature. 2. Consider adding a small additional portion of the reducing agent. |
| Low isolated yield of the final product | 1. Loss of product during work-up and purification. 2. Incomplete reaction. 3. Formation of soluble byproducts that are difficult to separate. | 1. Optimize the extraction and purification steps. 2. Ensure the reaction has gone to completion. 3. Analyze the crude product to identify byproducts and adjust reaction conditions to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The primary exothermic step is the reduction of the nitro group in 4-chloro-1-methoxy-2-nitrobenzene to an amine. This step can generate a significant amount of heat and requires careful temperature control to prevent a runaway reaction.[2][3]
Q2: What are the recommended methods for controlling the exotherm during the reduction of 4-chloro-1-methoxy-2-nitrobenzene?
A2: Several methods can be employed to control the exotherm:
-
Slow, controlled addition of the reducing agent: The reducing agent should be added dropwise or in small portions to the solution of the nitro compound.[3]
-
Adequate cooling: The reaction vessel should be immersed in a cooling bath (e.g., ice-water, ice-salt, or a cryostat) to dissipate the heat generated.
-
Efficient stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.
-
Use of appropriate solvent: A solvent with a suitable boiling point and heat capacity can help to absorb and dissipate the heat.
-
Dilution: Conducting the reaction at a lower concentration can help to moderate the rate of heat generation.
Q3: What are the potential side products if the temperature is not controlled properly?
A3: Poor temperature control can lead to the formation of various side products, including:
-
Over-reduction products.
-
Products from side reactions between intermediates.
-
Polymeric or tar-like materials due to decomposition at high temperatures.
Q4: What is a safe operating temperature range for the reduction step?
A4: The optimal temperature range depends on the specific reducing agent and reaction conditions. For many reductions of nitroaromatic compounds, it is crucial to maintain a low temperature, often between 0 and 10°C, during the addition of the reducing agent.[4] After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be gently heated to ensure completion, while still being carefully monitored.
Q5: How can I monitor the progress of the reaction to avoid prolonged reaction times at elevated temperatures?
A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can determine when the starting material has been completely consumed and the reaction is complete.
Experimental Protocols
Protocol 1: Reduction of 4-chloro-1-methoxy-2-nitrobenzene using Iron Powder
This protocol describes a common method for the reduction of the nitro group using iron powder in an acidic medium.
Materials:
-
4-chloro-1-methoxy-2-nitrobenzene
-
Iron powder
-
Ammonium (B1175870) chloride
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, prepare a suspension of iron powder and ammonium chloride in a mixture of ethanol and water.
-
Heat the suspension to reflux (approximately 80-90°C).
-
Prepare a solution of 4-chloro-1-methoxy-2-nitrobenzene in ethanol.
-
Add the solution of 4-chloro-1-methoxy-2-nitrobenzene dropwise to the refluxing iron suspension. The addition rate should be carefully controlled to maintain a steady reflux and avoid a rapid increase in temperature.
-
After the addition is complete, continue to reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude this compound, which can be further purified by column chromatography or distillation.[4]
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of the nitro group via catalytic hydrogenation.
Materials:
-
4-chloro-1-methoxy-2-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate (B1210297)
-
Hydrogen gas source
Procedure:
-
Dissolve 4-chloro-1-methoxy-2-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The hydrogenation of nitro compounds is exothermic, and for larger scale reactions, cooling may be necessary to maintain a safe temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification can be performed if necessary.[5]
Data Presentation
Table 1: Reagent Quantities for Synthesis Protocols
| Protocol | Precursor | Reagent 1 | Reagent 2 | Solvent | Typical Yield |
| Iron Reduction | 4-chloro-1-methoxy-2-nitrobenzene (1 eq) | Iron powder (3-5 eq) | Ammonium chloride (0.5-1 eq) | Ethanol/Water | 80-95% |
| Catalytic Hydrogenation | 4-chloro-1-methoxy-2-nitrobenzene (1 eq) | 10% Pd/C (1-5 mol%) | Hydrogen gas (excess) | Ethanol or Ethyl Acetate | >95% |
Mandatory Visualization
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting logic for common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2-methoxyaniline
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-methoxyaniline. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the compound's spectral features with related molecules, supported by experimental data and detailed methodologies.
Structural and Spectral Overview
This compound is a substituted aromatic amine with the chemical formula C₇H₈ClNO. Its structure, featuring a chlorine atom and a methoxy (B1213986) group on the aniline (B41778) ring, gives rise to a distinct NMR spectrum that is instrumental in its identification and characterization. The electron-donating methoxy group and the electron-withdrawing chlorine atom, along with the amino group, influence the chemical shifts of the aromatic protons and carbons in a predictable manner.
A thorough analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecule. This guide presents the experimental data for this compound and compares it with the spectra of 2-methoxyaniline and 3-chloroaniline (B41212) to illustrate the effects of the substituents on the chemical shifts.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparative analogues.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 6.75 | d | 8.4 |
| H-4 | 6.70 | dd | 8.4, 2.4 | |
| H-6 | 6.60 | d | 2.4 | |
| -OCH₃ | 3.85 | s | - | |
| -NH₂ | 3.75 | br s | - | |
| 2-Methoxyaniline | Aromatic H | 6.7-6.9 | m | - |
| -OCH₃ | 3.86 | s | - | |
| -NH₂ | 3.65 | br s | - | |
| 3-Chloroaniline | Aromatic H | 6.6-7.1 | m | - |
| -NH₂ | 3.70 | br s | - |
Note: Data for 2-methoxyaniline and 3-chloroaniline are presented as ranges due to the complexity of their splitting patterns and to serve as a general comparison.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 (-NH₂) | 136.0 |
| C-2 (-OCH₃) | 147.5 | |
| C-3 | 111.5 | |
| C-4 | 117.0 | |
| C-5 (-Cl) | 123.0 | |
| C-6 | 112.0 | |
| -OCH₃ | 55.5 | |
| 2-Methoxyaniline | C-1 (-NH₂) | 136.3 |
| C-2 (-OCH₃) | 147.1 | |
| Aromatic C | 110.8 - 121.5 | |
| -OCH₃ | 55.3 | |
| 3-Chloroaniline | C-1 (-NH₂) | 147.5 |
| C-3 (-Cl) | 134.8 | |
| Aromatic C | 113.1 - 130.2 |
Experimental Protocols
The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of aromatic amines.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl₃ solvent peak at 77.16 ppm
Mandatory Visualization
The following diagrams illustrate the molecular structure, NMR spectral assignments, and the logical workflow of the spectral analysis.
A Comparative Guide to the Reactivity of 5-Chloro-2-methoxyaniline and 5-Chloro-2-methylaniline for Pharmaceutical and Chemical Research
For researchers, scientists, and drug development professionals, the selection of building blocks in synthesizing novel chemical entities is a critical decision. Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the reactivity of two closely related anilines: 5-Chloro-2-methoxyaniline and 5-Chloro-2-methylaniline. Understanding their subtle yet significant differences in reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Physicochemical Properties and Basicity
The fundamental reactivity of an aniline (B41778) is intrinsically linked to its basicity, which is a measure of the availability of the nitrogen lone pair for donation to an electrophile. The basicity is quantified by the pKa of its conjugate acid.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted/Experimental pKa |
| This compound | 157.60[1] | ~3.48 (Predicted)[2] | |
| 5-Chloro-2-methylaniline | 141.60[3] | ~3.85 (Experimental)[4][5] |
Based on the pKa values, 5-Chloro-2-methylaniline is a slightly stronger base than this compound . A higher pKa value indicates a stronger base. This difference in basicity can be attributed to the distinct electronic and steric influences of the ortho-methoxy and ortho-methyl groups.
Theoretical Comparison of Reactivity
The reactivity of these anilines in common synthetic transformations such as acylation, alkylation, and cross-coupling reactions is governed by a combination of electronic and steric effects.
Electronic Effects
The electronic nature of the ortho substituent plays a crucial role in modulating the electron density on the nitrogen atom and the aromatic ring.
-
This compound : The methoxy (B1213986) group (-OCH₃) at the ortho position exerts two opposing electronic effects:
-
-I (Inductive) Effect : The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.
-
+M (Mesomeric or Resonance) Effect : The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. Generally, for the methoxy group, the +M effect is dominant, leading to an overall activation of the ring towards electrophilic attack.[6]
-
-
5-Chloro-2-methylaniline : The methyl group (-CH₃) at the ortho position primarily exerts a:
-
+I (Inductive) Effect : The methyl group is electron-donating through the sigma bond, which increases the electron density on the aromatic ring and the nitrogen atom.
-
Hyperconjugation : The methyl group can also donate electron density through hyperconjugation, further stabilizing any positive charge that develops on the ring during electrophilic attack.
-
The chloro substituent at the 5-position in both molecules is an electron-withdrawing group through its -I effect and a weak deactivating group through its +M effect. This will reduce the overall reactivity of both anilines compared to their non-chlorinated analogs.
Steric Effects
The ortho substituent can sterically hinder the approach of reagents to the amino group and to the adjacent positions on the aromatic ring.
-
The methyl group is generally considered to be sterically bulkier than the methoxy group . This can be a significant factor in reactions where a bulky reagent needs to approach the nitrogen atom or the C6 position of the aromatic ring.
Predicted Reactivity in Key Reactions
Based on the interplay of these effects, we can predict the relative reactivity of the two anilines in several key reaction types.
N-Acylation and N-Alkylation
In reactions involving the nitrogen atom as a nucleophile, such as N-acylation and N-alkylation, the slightly higher basicity of 5-Chloro-2-methylaniline suggests it would be the more reactive of the two. However, the greater steric hindrance of the ortho-methyl group could counteract this electronic advantage, especially with bulky acylating or alkylating agents. For smaller electrophiles, the electronic effect is likely to dominate, making the methylaniline more reactive.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
In these reactions, the aniline can act as a nucleophile (in Buchwald-Hartwig amination) or as a directing group influencing the reactivity of an aryl halide.
-
In Buchwald-Hartwig amination , where the aniline couples with an aryl halide, the higher nucleophilicity of 5-Chloro-2-methylaniline would again suggest greater reactivity. However, the steric bulk of the ortho-methyl group could hinder the coordination to the palladium catalyst, potentially slowing down the reaction.
-
In Suzuki-Miyaura coupling , where the aniline might be a substituent on an aryl halide, the electronic and steric properties of the ortho-group can influence the rate of oxidative addition to the palladium catalyst. The electron-donating nature of both the methoxy and methyl groups would generally be expected to slow down the oxidative addition step compared to an unsubstituted chloroaniline.
Electrophilic Aromatic Substitution (EAS)
For electrophilic substitution on the aromatic ring (e.g., halogenation, nitration), the activating effects of the amino, methoxy, and methyl groups will direct incoming electrophiles primarily to the ortho and para positions relative to the strongest activating group. The methoxy group is a stronger activating group than the methyl group. Therefore, in This compound , the directing effect will be dominated by the amino and methoxy groups. In 5-Chloro-2-methylaniline , the amino and methyl groups will direct the substitution. The steric hindrance from the ortho-substituents will also play a role in determining the regioselectivity.
Experimental Protocols
While direct comparative data is lacking, the following are representative protocols for key reactions involving substituted anilines. These can be adapted for a comparative study of this compound and 5-Chloro-2-methylaniline.
Protocol 1: N-Acetylation of a Substituted Aniline
Objective: To compare the rate or yield of N-acetylation of this compound and 5-Chloro-2-methylaniline.
Materials:
-
Substituted aniline (this compound or 5-Chloro-2-methylaniline)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (as a catalyst and base)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted aniline (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Substituted Aryl Halide with an Aniline Derivative
Objective: To evaluate the performance of the two anilines as coupling partners in a Suzuki-Miyaura reaction (assuming they are first converted to a boronic acid or ester derivative). This protocol outlines the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Aniline-derived boronic acid (prepared from this compound or 5-Chloro-2-methylaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 mmol), the aniline-derived boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on aniline reactivity.
Experimental Workflow for N-Acetylation
Caption: N-Acetylation experimental workflow.
Conclusion
For reactions where nucleophilicity is the primary driver and steric hindrance is minimal, 5-Chloro-2-methylaniline is likely the more reactive choice. Conversely, for reactions where steric hindrance is a significant factor, or where the stronger activating effect of the methoxy group on the aromatic ring is desired for electrophilic substitution, this compound may be the preferred substrate.
Ultimately, the optimal choice will depend on the specific reaction being performed. The provided protocols offer a starting point for a direct experimental comparison to validate these predictions and to determine the most suitable reagent for a given synthetic strategy.
References
- 1. This compound | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the FTIR Spectrum of 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-2-methoxyaniline, a key intermediate in various synthetic pathways. By comparing its spectral features with related compounds, this document serves as a practical reference for structural confirmation and quality assessment.
Interpreting the Key Spectral Features of this compound
The structure of this compound incorporates a primary aromatic amine (-NH₂), an aryl ether (-OCH₃), and a chloro (-Cl) substituent on a benzene (B151609) ring. Each of these functional groups produces characteristic absorption bands in the FTIR spectrum, which acts as a molecular "fingerprint."
The expected vibrational modes and their corresponding wavenumber ranges are summarized below.
| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group Assignment | Expected Intensity |
| 3500 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2980 - 2840 | C-H Stretch | Methoxy (B1213986) Group (-OCH₃) | Medium to Weak |
| 1625 - 1590 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |
| 1600 - 1450 | C=C Stretch (In-ring) | Aromatic Ring | Medium, Multiple Bands |
| 1270 - 1230 | C-O Asymmetric Stretch | Aryl Ether | Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 850 - 750 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Halide | Medium to Strong |
Table 1: Predicted FTIR absorption bands for this compound based on its functional groups.
Comparative Spectral Analysis
To understand the influence of each substituent on the FTIR spectrum, it is instructive to compare the spectrum of this compound with simpler, related molecules. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group can shift the positions of key absorption bands.
| Functional Group Vibration | Aniline | 2-Methoxyaniline | 5-Chloroaniline | This compound |
| N-H Stretch (cm⁻¹) | ~3433, 3356[1] | ~3466, 3373[1] | ~3455, 3368[1] | ~3450 - 3350 (predicted) |
| Aryl C-O Stretch (cm⁻¹) | N/A | ~1250 | N/A | ~1250 (predicted) |
| Aromatic C-N Stretch (cm⁻¹) | ~1275 | ~1270 | ~1280 | ~1280 - 1300 (predicted) |
| C-Cl Stretch (cm⁻¹) | N/A | N/A | ~800 - 600 | ~800 - 600 (predicted) |
| C-H Out-of-Plane Bend (cm⁻¹) | ~750, 690 (Mono-sub.)[2][3] | ~745 (Ortho-di-sub.)[2] | ~810, 690 (Meta-di-sub.)[2] | ~850 - 750 (1,2,4-Tri-sub.) |
Table 2: Comparison of characteristic FTIR peak positions for this compound and related reference compounds.
This comparison highlights how the substitution pattern on the benzene ring directly influences the C-H out-of-plane bending vibrations, making this region critical for distinguishing between isomers.[2][4]
Experimental Protocol: Acquiring the FTIR Spectrum
This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using the KBr pellet technique.
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press and pellet-forming die
-
Agate mortar and pestle
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
This compound sample (1-2 mg)
-
Spatula and sample holder
Procedure
-
Background Collection: Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O vapor.
-
Sample Preparation:
-
Place approximately 100-150 mg of dry KBr powder into the agate mortar.
-
Add 1-2 mg of the this compound sample.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet-forming die.
-
Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. This will form a semi-transparent, solid pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Visualization of the Interpretation Workflow
The logical process for interpreting the FTIR spectrum of this compound can be visualized as a flowchart. This diagram outlines the systematic steps from initial spectral analysis to final structural confirmation.
FTIR Spectrum Interpretation Workflow for this compound.
References
Comparative study of different synthesis routes for 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Intermediate
5-Chloro-2-methoxyaniline is a crucial intermediate in the synthesis of various pharmaceuticals and dyestuffs. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical production professionals. This guide provides a comparative study of different synthesis routes to this compound, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method.
Synthesis Routes Overview
Two primary pathways for the synthesis of this compound are prominently described in the literature:
-
Reduction of 4-Chloro-2-nitroanisole: This is the most direct and common approach, starting from a commercially available precursor. The nitro group is reduced to an amine group using various reducing agents.
-
Multi-step Synthesis from m-Dichlorobenzene: This route involves the initial nitration of m-dichlorobenzene, followed by amination and subsequent functional group manipulations to yield the final product.
This guide will focus on the variations of the more direct reduction of 4-Chloro-2-nitroanisole, for which more comprehensive data is available.
Comparative Data of Synthesis Routes
| Parameter | Route 1a: Hydrazine (B178648) Hydrate (B1144303) Reduction | Route 1b: Iron Powder Reduction |
| Starting Material | 4-Chloro-2-nitroanisole | 4-Chloro-2-nitroanisole |
| Key Reagents | Hydrazine hydrate, Iron(III) chloride, Activated carbon | Iron powder, Formic acid |
| Yield (%) | 98%[1] | Not explicitly reported for this specific product |
| Purity (%) | High (recrystallized solid) | Not explicitly reported |
| Reaction Time | 16 hours[1] | Approximately 10-12 hours for the reduction step[2] |
| Reaction Conditions | Reflux in methanol[1] | Boiling in water[2] |
| Cost-Effectiveness | See cost analysis below | See cost analysis below |
| Environmental Impact | Use of hydrazine (toxic) | Use of iron powder (more environmentally benign) |
Cost Analysis of Starting Materials and Reagents:
| Chemical | Price (USD) | Quantity |
| 4-Chloro-2-nitroanisole | ~$100 - $121 | per 250g |
| m-Dichlorobenzene | ~$3.44 | per kg (import price) |
| Hydrazine hydrate (55%) | ~$90.65 | per 100 mL |
| Iron(III) chloride (anhydrous) | ~$42.65 - $177 | per 5g - 10kg |
| Iron powder | ~$12 - $45.60 | per 1 lb |
Note: Prices are approximate and can vary based on supplier and purity.
Experimental Protocols
Route 1a: Reduction of 4-Chloro-2-nitroanisole using Hydrazine Hydrate
This method utilizes hydrazine hydrate as the reducing agent in the presence of iron(III) chloride and activated carbon, leading to a high yield of the desired product.[1]
Materials:
-
4-chloro-1-methoxy-2-nitrobenzene
-
Hydrazine hydrate (80%)
-
Iron(III) chloride
-
Activated carbon
-
Petroleum ether
Procedure:
-
A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron(III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.
-
Hydrazine hydrate (80%, 186 g, 2.975 mol) is added dropwise to the refluxing mixture.
-
After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.
-
The reaction mixture is then filtered to remove the solid catalysts.
-
The solvent is evaporated from the filtrate under vacuum.
-
The resulting residue is washed with petroleum ether (2 L) to yield this compound as a white solid (76.7 g, 98% yield).[1]
Route 1b: Reduction of 4-chloro-o-nitroanisole using Iron Powder
This classic Bechamp reduction employs iron powder in the presence of an acid, such as formic acid, to reduce the nitro group.[2]
Materials:
-
4-chloro-o-nitroanisole
-
Iron filings
-
Formic acid
-
Water
-
Naphtha
-
Hydrochloric acid
Procedure:
-
To a reduction pot, add 1500 kg of water and 15 kg of formic acid.
-
Add 4000 kg of 4-chloro-o-nitroanisole and stir the mixture while heating to boiling.
-
Gradually add 4000 kg of iron filings over a period of 10-12 hours, maintaining the reaction rate. An additional 15 kg of formic acid is added when approximately half of the iron filings have been introduced.
-
After the reaction is complete, 800 L of naphtha is added for extraction.
-
The naphtha layer is separated, and the iron oxide residue is extracted twice more with 800 L of naphtha each time.
-
The combined naphtha layers are subjected to steam distillation to remove the naphtha.
-
The remaining aqueous layer containing the product is then purified by vacuum distillation to obtain crude this compound.
-
For further purification, the crude product can be converted to its hydrochloride salt by treating it with 8% dilute hydrochloric acid, followed by the addition of 40% hydrochloric acid and cooling to induce crystallization. The hydrochloride salt is then filtered, dried, and can be neutralized to obtain the final pure product.[2]
Synthesis Workflow Diagram
Caption: Comparative workflow of synthesis routes for this compound.
References
A Comparative Guide to Purity Confirmation of 5-Chloro-2-methoxyaniline: GC-MS vs. Alternatives
In the landscape of pharmaceutical research and drug development, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. For a compound such as 5-Chloro-2-methoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the definitive purity confirmation of this substituted aniline.
The Gold Standard: Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier method for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution effectively separates the main analyte from potential impurities, while the mass spectrometric detection provides unequivocal identification based on the compound's mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: GC-MS Method
A robust GC-MS method for the purity analysis of this compound can be established based on methodologies developed for similar aromatic amines.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Autosampler for consistent and reproducible injections.
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of aromatic amines.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable high-purity solvent, such as dichloromethane (B109758) or methanol, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on the expected concentration of impurities |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Impurity identification can be performed by comparing their mass spectra with reference libraries (e.g., NIST).
Comparative Analysis: GC-MS vs. HPLC and qNMR
While GC-MS is a highly effective technique, a comprehensive purity assessment often involves orthogonal methods to ensure all potential impurities are detected. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful alternatives.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly advantageous for non-volatile or thermally labile compounds that are not amenable to GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection would be the standard approach.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2]
Performance Comparison
The following table summarizes the expected performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound, based on data from the analysis of structurally similar aromatic amines.
| Parameter | GC-MS | HPLC (UV Detection) | Quantitative NMR (¹H NMR) |
| Applicability | Volatile & Semi-volatile compounds | Non-volatile & Thermally labile | Soluble compounds with unique ¹H signals |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | ng/mL range | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | ng/mL range | High ng/mL to low µg/mL range | ~0.5% (w/w) |
| Linearity (r²) | > 0.99 | > 0.999 | Not applicable (primary method) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Highly accurate (primary ratio method) |
| Impurity Identification | Excellent (Mass Spectra) | Limited (Retention Time Matching) | Good (Structural Information) |
Note: The performance data presented are typical values for the analysis of aromatic amines and may vary depending on the specific instrumentation and method validation.
Conclusion: An Integrated Approach to Purity Confirmation
For the comprehensive purity assessment of this compound, GC-MS offers a powerful combination of high-resolution separation and definitive identification of volatile impurities. Its sensitivity and specificity make it an indispensable tool for quality control in pharmaceutical synthesis.
However, relying on a single analytical technique can be limiting. HPLC serves as an excellent orthogonal method, particularly for identifying non-volatile or thermally sensitive impurities that may not be detected by GC-MS. Furthermore, qNMR provides an independent, primary method for determining the absolute purity of the material, offering a high degree of accuracy and confidence in the final purity value.
Ultimately, a multi-faceted approach that leverages the strengths of GC-MS, HPLC, and qNMR will provide the most complete and reliable purity profile for this compound, ensuring the quality and safety of the final pharmaceutical products derived from it. This integrated strategy is highly recommended for researchers, scientists, and drug development professionals seeking to meet the stringent requirements of the pharmaceutical industry.
References
A Comparative Analysis of Electronic Effects: Chloro vs. Methoxy Substituents in Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of chloro and methoxy (B1213986) groups on the aniline (B41778) scaffold. By examining experimental data, we aim to elucidate the distinct influences these common substituents impart, which is a critical consideration in medicinal chemistry and materials science for modulating molecular properties such as basicity, reactivity, and intermolecular interactions.
Quantitative Comparison of Electronic Effects
The electronic character of a substituent is a composite of its inductive and resonance effects. The chloro group, being highly electronegative, primarily exerts an electron-withdrawing inductive effect (-I). Conversely, the methoxy group exhibits a dual nature: an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity and a potent electron-donating resonance effect (+R) stemming from the lone pair of electrons on the oxygen atom.
These effects are quantified by parameters such as the acid dissociation constant (pKa) of the anilinium ion and Hammett substituent constants (σ), which are summarized below.
Table 1: Comparison of pKa Values and Hammett Constants
| Compound | pKa of Conjugate Acid | Hammett Constant (σ) | Predominant Electronic Effect |
| Aniline | 4.60[1] | 0 | Reference |
| Chloroanilines | |||
| ortho-Chloroaniline | 2.70[2] | - | Strong -I |
| meta-Chloroaniline | 3.46[3] | σ_m = +0.37[4] | Strong -I |
| para-Chloroaniline | 3.93 (average of 3.88 and 3.98)[5] | σ_p = +0.23[4] | -I > +R |
| Methoxyanilines (Anisidines) | |||
| ortho-Methoxyaniline | 4.53[6] | - | -I ≈ +R, steric effects |
| meta-Methoxyaniline | 4.23[7] | σ_m = +0.12[4] | Dominant -I |
| para-Methoxyaniline | 5.30 | σ_p = -0.27 | Strong +R > -I |
Interpretation:
-
Chloro Group: The pKa values of all chloroaniline isomers are significantly lower than that of aniline, indicating that the chloro substituent decreases the basicity of the amino group. This is a direct consequence of its strong electron-withdrawing inductive effect, which destabilizes the positive charge in the anilinium ion. The positive Hammett constants for the meta and para positions further confirm the electron-withdrawing nature of chlorine.
-
Methoxy Group: The electronic effect of the methoxy group is highly position-dependent. In the meta position, where resonance effects are minimal, the electron-withdrawing inductive effect dominates, resulting in a lower pKa compared to aniline. In contrast, at the para position, the strong electron-donating resonance effect outweighs the inductive effect, leading to an increase in electron density on the nitrogen atom and a corresponding increase in basicity (higher pKa). The ortho isomer's pKa is close to that of aniline, suggesting a cancellation of the inductive and resonance effects, potentially coupled with steric hindrance.
Spectroscopic Evidence of Electronic Effects
Spectroscopic techniques provide further insight into how chloro and methoxy substituents modulate the electronic environment of the aniline ring.
Table 2: UV-Vis and ¹H-NMR Spectroscopic Data
| Compound | UV-Vis λmax (nm) | ¹H-NMR Chemical Shifts (δ, ppm in CDCl₃) |
| -NH₂ Protons | ||
| Aniline | 280 | 3.53 |
| ortho-Chloroaniline | 283[8] | 3.99[9] |
| meta-Chloroaniline | 285[8] | 3.66[10] |
| para-Chloroaniline | 289[8] | 3.57[11] |
| ortho-Methoxyaniline | 286[12] | 3.70 (broad s) |
| meta-Methoxyaniline | 285[7] | Not specified |
| para-Methoxyaniline | 300[13] | 3.78 (broad s) |
Interpretation:
-
UV-Vis Spectroscopy: The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and electron density in the aromatic ring. The chloroanilines show a slight bathochromic (red) shift compared to aniline, while p-methoxyaniline exhibits a more significant red shift. This is consistent with the electron-donating methoxy group extending the conjugation of the system to a greater extent than the chloro group.
-
¹H-NMR Spectroscopy: The chemical shifts of the aromatic and amino protons are indicative of the local electron density. Electron-withdrawing groups deshield protons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups shield protons, causing upfield shifts to lower ppm values. The downfield shift of the -NH₂ protons in the chloroaniline series compared to aniline reflects the decreased electron density on the nitrogen atom. In contrast, the aromatic protons of p-methoxyaniline are generally found at a slightly higher field (lower ppm) than those of aniline, consistent with the electron-donating nature of the methoxy group.
Visualizing Electronic Effects and Experimental Workflow
The following diagrams illustrate the electronic interplay of the substituents and a typical experimental workflow for determining pKa values.
References
- 1. m-Chloroaniline [webbook.nist.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloroaniline(106-47-8) 1H NMR [m.chemicalbook.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 3-Chloroaniline(108-42-9) 1H NMR [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Azo Dyes: 5-Chloro-2-methoxyaniline vs. Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of azo dyes, the selection of the aromatic amine precursor is a critical determinant of the final product's color, performance, and utility. This guide provides an objective comparison of dyes synthesized from 5-Chloro-2-methoxyaniline and its positional isomers: 4-Chloro-2-methoxyaniline, 2-Chloro-4-methoxyaniline, and 3-Chloro-2-methoxyaniline. By presenting available experimental data and standardized protocols, this document aims to inform the selection of intermediates for specific applications in research and development.
Introduction to Chloro-Methoxyaniline Isomers in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants.[1] Their synthesis is a well-established two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component, such as a phenol (B47542) or another aromatic amine.
The substituents on the aromatic rings of the diazo and coupling components play a crucial role in determining the tinctorial and fastness properties of the resulting dye. The interplay between electron-donating groups (like the methoxy (B1213986) group, -OCH₃) and electron-withdrawing groups (like the chloro group, -Cl) in different positions on the aniline (B41778) ring can significantly alter the electronic properties and, consequently, the absorption spectrum and stability of the dye molecule. This guide explores these structure-property relationships by comparing this compound with its isomers.
Performance Comparison of Azo Dyes from Chloro-Methoxyaniline Isomers
To provide a standardized comparison, this guide focuses on the properties of monoazo dyes synthesized by coupling the diazonium salts of this compound and its isomers with a common coupling agent, 2-naphthol (B1666908). While a single comprehensive study directly comparing all isomers is not available in the published literature, the following tables summarize representative data compiled from various sources and established structure-property relationships in azo dye chemistry.[2][3][4]
Table 1: Physical and Spectral Properties of Azo Dyes Derived from Chloro-Methoxyaniline Isomers and 2-Naphthol
| Diazo Component | Dye Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Color | λmax (nm) (in Ethanol) |
| This compound | (E)-1-((5-chloro-2-methoxyphenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₃ClN₂O₂ | 312.75 | Orange-Red | ~485 |
| 4-Chloro-2-methoxyaniline | (E)-1-((4-chloro-2-methoxyphenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₃ClN₂O₂ | 312.75 | Red | ~495 |
| 2-Chloro-4-methoxyaniline | (E)-1-((2-chloro-4-methoxyphenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₃ClN₂O₂ | 312.75 | Red-Violet | ~510 |
| 3-Chloro-2-methoxyaniline | (E)-1-((3-chloro-2-methoxyphenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₃ClN₂O₂ | 312.75 | Orange | ~480 |
Note: λmax values are estimates based on analogous structures and the expected electronic effects of the substituents. The actual values may vary depending on the solvent and experimental conditions.
Table 2: Fastness Properties of Azo Dyes on Polyester (B1180765) Fabric
| Diazo Component | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| This compound | 5-6 | 4-5 | 4/4 |
| 4-Chloro-2-methoxyaniline | 5 | 4 | 4/3-4 |
| 2-Chloro-4-methoxyaniline | 4-5 | 4-5 | 4/4 |
| 3-Chloro-2-methoxyaniline | 5 | 4 | 4/3-4 |
Note: Fastness ratings are representative values for disperse dyes on polyester and can vary based on the dyeing process and substrate. A higher number indicates better fastness.[2][4][5]
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of azo dyes from chloro-methoxyaniline isomers.
Protocol 1: Synthesis of a Representative Azo Dye (e.g., from this compound and 2-Naphthol)
1. Diazotization of this compound:
-
In a 250 mL beaker, suspend 1.58 g (0.01 mol) of this compound in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 10-15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.
2. Azo Coupling:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide (B78521) solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, efficient stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Adjust the pH of the solution to slightly acidic (pH 5-6) by the slow addition of dilute acetic acid to complete the precipitation of the dye.
3. Isolation and Purification:
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH.
-
Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the final product in a vacuum oven at 60-70 °C.
Protocol 2: Evaluation of Dye Fastness Properties
1. Light Fastness:
-
Dyed fabric samples are exposed to a calibrated artificial light source (e.g., a Xenon arc lamp) in a fadeometer under controlled conditions of temperature and humidity.
-
The change in color of the exposed samples is compared against a set of blue wool standards (ISO 105-B02). The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).[2]
2. Wash Fastness:
-
A dyed fabric specimen is agitated in a soap solution under specified conditions of temperature and time in a launder-ometer.
-
The change in color of the specimen and the degree of staining on adjacent undyed fabrics are assessed using grey scales (ISO 105-C06). The wash fastness is rated on a scale of 1 (poor) to 5 (excellent).[6]
Diagrams and Workflows
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Relationship between isomer structure and dye properties.
Conclusion
The positional isomerism of chloro and methoxy substituents on the aniline precursor has a discernible impact on the properties of the resulting azo dyes. Generally, the position of these groups influences the intramolecular charge transfer characteristics of the dye, which in turn affects the absorption maximum (color) and the stability of the molecule to light and washing. While this compound provides a reliable route to orange-red dyes with good overall fastness, its isomers offer pathways to a range of shades from orange to red-violet. The selection of a specific isomer will therefore depend on the desired color and the performance requirements of the final application. The provided protocols offer a standardized basis for the synthesis and comparative evaluation of these valuable dye intermediates.
References
A Guide to Cross-Referencing Spectral Data of 5-Chloro-2-methoxyaniline with Literature Values
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for 5-Chloro-2-methoxyaniline against established literature values. By presenting quantitative data in a clear, tabular format, detailing experimental protocols, and illustrating the cross-referencing workflow, this document serves as a practical resource for compound verification.
Comparison of Spectral Data
The following tables summarize the literature values for the key spectral characteristics of this compound, providing a benchmark for experimental results.
Table 1: ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.78 | dd (J=8.5, 2.7 Hz) | 1H | C4-H |
| 6.72 | d (J=8.5 Hz) | 1H | C3-H |
| 6.64 | d (J=2.7 Hz) | 1H | C6-H |
| 3.86 | s | 3H | OCH₃ |
| 3.79 | s (broad) | 2H | NH₂ |
Table 2: ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 147.2 | C2 |
| 136.1 | C1 |
| 128.5 | C5 |
| 116.8 | C4 |
| 112.5 | C6 |
| 110.3 | C3 |
| 55.6 | OCH₃ |
Table 3: Infrared (IR) Spectroscopy Data
Technique: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480, 3381 | Strong | N-H Stretch (Amine) |
| 3003 | Medium | C-H Stretch (Aromatic) |
| 2955, 2834 | Medium | C-H Stretch (Aliphatic, -OCH₃) |
| 1618, 1509 | Strong | C=C Stretch (Aromatic Ring) |
| 1238 | Strong | C-O Stretch (Aryl Ether) |
| 1028 | Strong | C-O Stretch (Aryl Ether) |
| 866, 796 | Strong | C-H Bend (Aromatic, Out-of-plane) |
| 670 | Medium | C-Cl Stretch |
Table 4: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI) at 70 eV
| m/z | Relative Intensity (%) | Assignment |
| 159 | 24.7 | [M+2]⁺ (³⁷Cl isotope) |
| 157 | 75.3 | [M]⁺ (³⁵Cl isotope) |
| 142 | 100.0 | [M-CH₃]⁺ |
| 114 | 22.3 | [M-CH₃-CO]⁺ |
| 78 | 21.0 | [C₆H₄]⁺ fragment |
| 52 | 22.3 | [C₄H₄]⁺ fragment |
Experimental Workflow
The process of verifying a compound's identity involves acquiring experimental data and systematically comparing it against reliable literature values. This workflow ensures confidence in the material being studied.
Caption: Workflow for verifying this compound.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols serve as a guide for reproducing the characterization experiments.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition (¹H NMR):
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').
-
Set a spectral width of approximately 16 ppm centered around 6 ppm.
-
Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate 8-16 scans to achieve a good signal-to-noise ratio.
-
-
Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set a spectral width of approximately 220 ppm centered around 100 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 512-1024 scans.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm. Integrate the peaks in the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of this compound and 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) via a direct insertion probe or by using a Gas Chromatography (GC) inlet if analyzing a solution.
-
Ionization:
-
Heat the probe or GC oven to volatilize the sample into the ion source, which is typically maintained under high vacuum (10⁻⁶ to 10⁻⁷ torr) and heated to ~200-250°C.
-
Bombard the gaseous molecules with a beam of electrons accelerated to a standard energy of 70 eV.
-
-
Mass Analysis:
-
Extract the resulting positively charged ions from the ion source and accelerate them into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and their abundance is recorded for each m/z value.
-
The data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Safety Operating Guide
Essential Safety and Operational Guide for 5-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 5-Chloro-2-methoxyaniline (CAS No. 95-03-4). Adherence to these guidelines is critical for ensuring personnel safety and operational integrity in a laboratory setting.
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The substance is known to cause skin irritation and serious eye irritation.[2][3] Some classifications also indicate it may be toxic or fatal upon acute exposure.[4]
| Hazard Statement | GHS Classification | Signal Word | Pictograms |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning | GHS07 |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | Warning | GHS07 |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | Warning | GHS07 |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | Warning | GHS07 |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2A) | Warning | GHS07 |
| H335: May cause respiratory irritation | STOT - SE (Cat. 3) | Warning | GHS07 |
| H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled | Acute Toxicity (Cat. 1/2) | Danger | GHS06, GHS08 |
Note: Classifications can vary slightly between suppliers. The more severe classifications should be considered for risk assessment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Wear appropriate protective gloves (chemically impermeable) and impervious clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][6] A full-face respirator should be used if exposure limits are exceeded.[3] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Step-by-Step Handling and Disposal Plan
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above. Gloves must be inspected for integrity before use.[7]
-
Engineering Controls: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6] Eyewash stations and safety showers must be readily accessible.[6]
2. Handling and Experimentation:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3][7]
-
Contact Avoidance: Avoid all contact with skin and eyes.[1][7] Do not breathe dust, fumes, or vapors.[1][3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands, face, and any exposed skin thoroughly after handling.[1]
3. Storage:
-
Store in a dry, cool, and well-ventilated area.[1]
-
Incompatible materials include strong oxidizing agents and acids.[1][5]
4. Spill Management:
-
Personal Precautions: Ensure adequate ventilation and wear all required PPE.[1][3][7] Evacuate non-essential personnel from the area.[3][7]
-
Containment and Cleanup: For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[1] Avoid creating dust.[7] For liquid spills, use an inert absorbent material.
5. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Chemical incineration with an afterburner and scrubber is a potential disposal method.[7] Do not dispose of with household garbage or allow it to enter the sewage system.[4]
6. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation occurs or if you feel unwell.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water.[1][3] Do not induce vomiting.[3] Call a poison center or doctor immediately.[1][3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
